2-(Boc-amino)-5-bromopyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-bromopyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXAMCSVTNPSCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584590 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159451-66-8 | |
| Record name | tert-Butyl (5-bromopyridin-2-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Boc-amino)-5-bromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Boc-amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(Boc-amino)-5-bromopyridine, a key building block in modern medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and subsequent reactions, and explores its applications, particularly in the development of kinase inhibitors. Safety and handling information is also included to ensure its proper use in a laboratory setting.
Introduction
This compound, also known as tert-butyl (5-bromopyridin-2-yl)carbamate, is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents and other complex organic molecules. Its structure, featuring a pyridine ring functionalized with a bromine atom and a Boc-protected amino group, offers multiple reaction sites for derivatization. The bromine atom is amenable to various cross-coupling reactions, while the Boc-protected amine can be deprotected to allow for further functionalization. This dual reactivity makes it a valuable scaffold in drug discovery, particularly in the synthesis of kinase inhibitors for cancer therapy.[1]
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 159451-66-8 | [2][3] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2][3] |
| Molecular Weight | 273.13 g/mol | [2] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 167-171 °C | [2] |
| Boiling Point | 288.2 ± 25.0 °C (Predicted) | [2] |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [2] |
| Solubility | Soluble in many organic solvents such as DMSO, methanol, chloroform, and ethyl acetate; slightly soluble in water. | |
| XLogP3 | 2.4 | [2] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound would be expected to show signals corresponding to the protons on the pyridine ring and the tert-butyl group of the Boc protecting group.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show distinct signals for the carbon atoms of the pyridine ring, the carbonyl carbon of the Boc group, the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the carbamate, C=O stretching of the carbamate, and C-N stretching, as well as aromatic C-H and C=C stretching vibrations of the pyridine ring.
Mass Spectrometry (MS)
Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. A characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.[8] Predicted fragmentation patterns can provide further structural confirmation.
Experimental Protocols
Synthesis of this compound
This protocol describes the protection of the amino group of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
2-amino-5-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 2-amino-5-bromopyridine in the chosen solvent in a round-bottom flask.
-
Add the base (e.g., triethylamine) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃, 1.5-3 eq)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.
Applications in Research and Drug Development
This compound is a valuable building block in the synthesis of various biologically active molecules. Its primary application lies in the construction of substituted aminopyridine scaffolds, which are prevalent in many pharmaceutical agents.
A significant area of application is in the development of kinase inhibitors . The pyridine core can mimic the hinge-binding region of ATP in the active site of kinases, while the substituents introduced via cross-coupling reactions can provide potency and selectivity.
One such important signaling pathway targeted by inhibitors derived from this scaffold is the PI3K/Akt/mTOR pathway . This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.
Caption: The PI3K/Akt/mTOR signaling pathway and a point of intervention for kinase inhibitors.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed. Causes skin irritation. May cause an allergic skin reaction. Causes serious eye irritation. May cause respiratory irritation.[9]
-
Precautionary Statements:
-
First Aid:
-
If swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.
-
If on skin: Wash with plenty of water. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2]
-
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[2]
-
Disposal: Dispose of contents/container in accordance with local, regional, national, and international regulations.[2]
It is highly recommended to consult the full Safety Data Sheet (SDS) for this compound before use.
Conclusion
This compound is a cornerstone intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined reactivity allows for the strategic introduction of diverse functionalities, making it an invaluable tool for medicinal chemists and researchers in drug development. The protocols and data presented in this guide are intended to facilitate its effective and safe use in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound|lookchem [lookchem.com]
- 4. 2-Amino-5-bromopyridine(1072-97-5) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-?Pyridinamine, 5-?bromo-(1072-97-5) 13C NMR [m.chemicalbook.com]
- 7. 2-Amino-5-bromopyridine(1072-97-5) IR Spectrum [m.chemicalbook.com]
- 8. PubChemLite - this compound (C10H13BrN2O2) [pubchemlite.lcsb.uni.lu]
- 9. chemical-label.com [chemical-label.com]
Technical Guide: Physicochemical Properties and Synthetic Applications of 2-(Boc-amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)-5-bromopyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its bifunctional nature, possessing a nucleophilic amino group protected by a tert-butyloxycarbonyl (Boc) group and a bromine atom amenable to cross-coupling reactions, makes it a versatile intermediate for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its core physicochemical properties, namely its melting point and solubility, along with detailed experimental protocols and a representative synthetic workflow.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| Melting Point | 167-171 °C | [1] |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | N/A |
| Molecular Weight | 273.13 g/mol | N/A |
| Appearance | Off-white solid | [2] |
Solubility Profile
Quantitative solubility data for this compound in common laboratory solvents is not extensively reported in publicly available literature. However, based on purification methodologies described in synthetic protocols, a qualitative solubility profile can be inferred. The compound is soluble in solvent systems used for silica gel column chromatography, such as gradients of ethyl acetate in hexane, indicating its solubility in these organic solvents.
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid organic compound using a capillary melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the this compound sample is finely ground using a mortar and pestle to ensure uniform packing.
-
Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.
-
Heating and Observation: The apparatus is programmed to heat at a slow, controlled rate (e.g., 1-2 °C per minute) in the vicinity of the expected melting point.
-
Data Recording: The temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire solid has transitioned to a clear liquid (completion of melting) are recorded. This range is the melting point of the sample.
Synthesis of this compound
Objective: To synthesize this compound from 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Base (e.g., Triethylamine or DMAP)
-
Silica gel for column chromatography
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
Procedure:
-
Reaction Setup: 2-Amino-5-bromopyridine is dissolved in an anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: A base is added to the solution, followed by the dropwise addition of di-tert-butyl dicarbonate.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound as an off-white solid.[2]
Synthetic Workflow: Suzuki Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or vinyl boronic acids or esters, leading to the synthesis of diverse biaryl compounds.
Caption: Workflow for a typical Suzuki coupling reaction.
This workflow illustrates the key steps involved in the palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid to generate a biaryl product. The process begins with the careful setup of the reaction under inert conditions, followed by heating to drive the catalytic cycle. Progress is monitored until the starting material is consumed. A standard aqueous workup is then performed to remove inorganic byproducts, and the crude product is purified, typically by column chromatography, to yield the desired 2-(Boc-amino)-5-arylpyridine.
References
Spectroscopic Analysis of 2-(Boc-amino)-5-bromopyridine: A Technical Guide
An in-depth guide to the ¹H and ¹³C NMR spectral data of 2-(Boc-amino)-5-bromopyridine, tailored for researchers, scientists, and professionals in drug development.
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the experimental protocols for acquiring ¹H and ¹³C NMR spectra, present the spectral data in a clear and structured format, and include visualizations to aid in the interpretation of the molecular structure and spectral assignments.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound were acquired in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the protons of the pyridine ring, the Boc protecting group, and the amine proton.
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| NH | 9.72 | Singlet (s) | - | 1H |
| H-6 | 8.45 | Doublet (d) | 1.8 | 1H |
| H-4 | 7.83 | Doublet (d) | 5.4 | 1H |
| H-3 | 7.53 | Doublet (d) | 5.7 | 1H |
| C(CH₃)₃ | 1.48 | Singlet (s) | - | 9H |
Table 1: ¹H NMR spectral data for this compound.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon Assignment | Chemical Shift (δ) ppm |
| C=O | ~152-154 |
| C-2 | ~150-152 |
| C-6 | ~148-150 |
| C-4 | ~140-142 |
| C-3 | ~115-117 |
| C-5 | ~105-107 |
| C (CH₃)₃ | ~80-82 |
| C(C H₃)₃ | ~28-30 |
Table 2: Estimated ¹³C NMR spectral data for this compound. Note: Exact experimental data was not available in the searched literature. The presented values are estimates based on the analysis of structurally similar compounds.
Experimental Protocols
The following protocols describe the general procedures for the synthesis of this compound and the acquisition of its NMR spectra.
Synthesis of this compound
This compound can be synthesized from 2-amino-5-bromopyridine. In a typical procedure, 2-amino-5-bromopyridine is dissolved in a suitable solvent, such as dichloromethane. A base, for instance, triethylamine, is added to the solution, followed by the addition of di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature until the starting material is consumed, which can be monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
NMR Data Acquisition
Approximately 10-20 mg of purified this compound is dissolved in about 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
¹H NMR: A standard one-dimensional proton experiment is performed. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. Typical parameters include a spectral width of about 250 ppm, a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C, and a relaxation delay of 2-5 seconds.
Visualizations
The following diagrams illustrate the molecular structure and the logical workflow for the characterization of this compound.
An In-depth Technical Guide to the Infrared Spectroscopy of 2-(Boc-amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, a key intermediate in the synthesis of various pharmaceutical compounds. A thorough understanding of its vibrational properties through IR spectroscopy is crucial for identity confirmation, purity assessment, and monitoring of chemical transformations in drug development and manufacturing.
Introduction to Infrared Spectroscopy of 2-(Boc-amino)-5-bromopyridine
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (e.g., stretching, bending, and twisting). The resulting IR spectrum is a unique fingerprint of the molecule, providing valuable information about its functional groups and overall structure.
For a molecule like this compound, the IR spectrum reveals characteristic absorption bands for the N-H group, the carbonyl (C=O) of the Boc protecting group, the pyridine ring, and the carbon-bromine bond. Analysis of these bands allows for unambiguous identification and structural elucidation.
Experimental Protocol for FT-IR Analysis
A standard experimental procedure for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound is detailed below. This protocol is based on the methodology described in a study by Premkumar et al., where the vibrational spectrum was experimentally recorded using an FT-IR spectrometer.[1]
Methodology: KBr Pellet Technique
-
Sample Preparation: A small amount of this compound (typically 1-2 mg) is finely ground with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture must be homogenous to ensure even distribution of the sample in the KBr matrix.
-
Pellet Formation: The resulting mixture is then transferred to a pellet-pressing die. A hydraulic press is used to apply pressure (typically 8-10 tons) to the die, forming a thin, transparent KBr pellet.
-
Spectral Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded separately and automatically subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.
Vibrational Band Assignments
The interpretation of the IR spectrum of this compound involves assigning the observed absorption bands to specific vibrational modes within the molecule. The following table summarizes the key experimental FT-IR peaks and their corresponding assignments based on a comprehensive study involving both experimental measurements and theoretical calculations using Density Functional Theory (DFT).[1]
| Wavenumber (cm⁻¹) (Experimental FT-IR) | Vibrational Assignment | Description of Vibrational Mode |
| 3409 | N-H stretching | Stretching vibration of the amine N-H bond. |
| 3084 | C-H stretching | Aromatic C-H stretching of the pyridine ring. |
| 2981 | C-H stretching | Asymmetric stretching of the C-H bonds in the methyl groups of the Boc moiety. |
| 1749 | C=O stretching | Stretching vibration of the carbonyl group in the Boc protecting group. |
| 1589 | C=C, C=N stretching | Ring stretching vibrations of the pyridine moiety. |
| 1525 | N-H bending | In-plane bending (scissoring) of the N-H bond. |
| 1475, 1452 | CH₃ bending | Asymmetric and symmetric bending vibrations of the methyl groups. |
| 1373 | C-H bending | In-plane bending of the aromatic C-H bonds. |
| 1230 | C-N stretching | Stretching vibration of the bond between the pyridine ring and the nitrogen atom. |
| 1161 | C-O stretching | Stretching of the C-O bond within the Boc group. |
| 1095 | C-C stretching | Stretching of the quaternary carbon in the tert-butyl group. |
| 831 | C-H bending | Out-of-plane bending (wagging) of the aromatic C-H bonds. |
| 665 | C-Br stretching | Stretching vibration of the carbon-bromine bond. |
Data sourced from Premkumar et al. (2014).[1]
Graphical Representations of Experimental Workflow and Molecular Structure
To visualize the processes and relationships discussed, the following diagrams are provided.
Caption: Workflow for FT-IR analysis of this compound.
Caption: Key functional groups and their IR vibrational frequencies.
Conclusion
The infrared spectrum of this compound is well-defined, with characteristic peaks that can be confidently assigned to its constituent functional groups. The prominent N-H stretching band around 3409 cm⁻¹, the strong carbonyl absorption of the Boc group at 1749 cm⁻¹, and the various vibrations associated with the substituted pyridine ring provide a robust method for the identification and quality control of this important pharmaceutical intermediate. The data and protocols presented in this guide serve as a valuable resource for scientists engaged in the synthesis, analysis, and application of this compound.
References
Unveiling the Structural Nuances of 2-(Boc-amino)-5-bromopyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the physicochemical properties and synthetic methodologies related to 2-(Boc-amino)-5-bromopyridine, a key intermediate in pharmaceutical and agrochemical research. While an experimentally determined crystal structure for this compound is not publicly available, this paper presents a detailed analysis of its predicted characteristics, supplemented by the known crystal structure of its parent compound, 2-amino-5-bromopyridine, to offer valuable structural insights for researchers, scientists, and drug development professionals.
Physicochemical and Structural Data
The following tables summarize the key physicochemical properties of this compound and the crystallographic data for the closely related 2-amino-5-bromopyridine.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| CAS Number | 159451-66-8 |
| Melting Point | 167-171 °C (lit.)[1] |
| Boiling Point | 288.2±25.0 °C (Predicted)[1] |
| Density | 1.453±0.06 g/cm³ (Predicted)[1] |
| Flash Point | 178.8±30.7 °C[1] |
| XLogP3 | 2.4[1] |
| PSA (Polar Surface Area) | 51.2 Ų[1] |
Table 2: Crystallographic Data for 2-amino-5-bromopyridine
As a structural analogue, the crystallographic data of 2-amino-5-bromopyridine provides a foundational understanding of the pyridine ring and bromo-substituent orientation.
| Parameter | Value |
| COD Number | 8103500[2] |
| Crystal System | Monoclinic[2] |
| Space Group | P 1 21/c 1[2] |
| a | 13.80 Å[2] |
| b | 5.839 Å[2] |
| c | 7.687 Å[2] |
| α | 90.000°[2] |
| β | 106.04°[2] |
| γ | 90.000°[2] |
| Z | 4[2] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 2-amino-5-bromopyridine with a tert-butoxycarbonyl (Boc) group.
Materials:
-
2-amino-5-bromopyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
A suitable solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
A suitable base (e.g., Triethylamine, DMAP - optional)
Procedure:
-
Dissolve 2-amino-5-bromopyridine in the chosen solvent in a reaction flask.
-
Add the base to the solution (if required).
-
Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture.
-
Stir the reaction mixture at room temperature for a specified period (typically several hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.
-
The crude product is then purified, often by recrystallization or column chromatography, to yield pure this compound.
Synthesis of the Precursor: 2-amino-5-bromopyridine
A common method for the synthesis of the precursor, 2-amino-5-bromopyridine, involves the bromination of 2-aminopyridine.
Materials:
-
2-aminopyridine
-
Phenyltrimethylammonium tribromide
-
Chloroform or Dichloromethane
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add 2-aminopyridine and the chosen solvent.
-
Add phenyltrimethylammonium tribromide to the mixture.
-
Stir the mixture at a controlled temperature (e.g., 25-30°C) for a designated time (e.g., 2 hours).[3]
-
After the reaction, the mixture is washed with a saturated sodium chloride solution.[3]
-
The organic phase is separated, washed with water, and dried over anhydrous sodium sulfate.[3]
-
The solvent is removed by rotary evaporation to yield an oil, which is then cooled and treated with water to precipitate the solid crude product.[3]
-
The crude product is recrystallized from a suitable solvent like benzene to obtain the purified 2-amino-5-bromopyridine.[3]
Visualizations
To aid in the conceptualization of the synthetic workflow, the following diagram illustrates the general process for the preparation of this compound.
Caption: Synthetic workflow for this compound.
Structural Discussion
The introduction of the bulky tert-butoxycarbonyl (Boc) protecting group on the amino functionality of 2-amino-5-bromopyridine is expected to have significant steric and electronic effects on the molecule's conformation and crystal packing, should a crystalline form be obtained. The Boc group's presence would likely hinder intermolecular hydrogen bonding involving the amino group, which is a prominent feature in the crystal structure of many primary amines. This alteration in intermolecular interactions would, in turn, influence the melting point, solubility, and other macroscopic properties of the compound. While the precise bond lengths and angles for this compound remain to be experimentally determined, they can be reasonably predicted to be similar to those of the parent pyridine ring in 2-amino-5-bromopyridine, with expected variations in the C-N bond associated with the newly formed carbamate.
Conclusion
This compound is a valuable building block in the synthesis of complex organic molecules for various applications. Although a definitive crystal structure has yet to be reported, a comprehensive understanding of its properties and synthesis can be achieved through the examination of its predicted data and comparison with its parent compound, 2-amino-5-bromopyridine. The experimental protocols and data presented in this guide are intended to support further research and development involving this important chemical intermediate.
References
A Technical Guide to 2-(Boc-amino)-5-bromopyridine: Commercial Availability, Synthesis, and Characterization
This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, a key building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, purification, and characterization.
Commercial Availability and Suppliers
2-(Boc-amino)-5-bromopyridine is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purities of 97% or higher. The CAS number for this compound is 159451-66-8. Below is a summary of key physical and chemical properties.
| Property | Value |
| CAS Number | 159451-66-8 |
| Molecular Formula | C₁₀H₁₃BrN₂O₂ |
| Molecular Weight | 273.13 g/mol |
| Melting Point | 167-171 °C |
| Appearance | Off-white to yellow crystalline powder |
| Typical Purity | ≥ 97% |
Several major chemical suppliers offer this compound. While a comprehensive list is beyond the scope of this guide, prominent suppliers include:
-
Sigma-Aldrich (Merck)[1]
-
Aladdin Scientific[2]
-
Conier Chem&Pharma Limited[3]
-
Tokyo Chemical Industry (TCI)[4]
-
Chem-Impex[5]
Pricing and availability are subject to change and can be obtained directly from the suppliers' websites.
Synthesis of this compound
The most common and efficient laboratory-scale synthesis of this compound involves the protection of the amino group of its precursor, 2-amino-5-bromopyridine, using di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: Synthesis of 2-amino-5-bromopyridine (Precursor)
The precursor, 2-amino-5-bromopyridine, can be synthesized via the bromination of 2-aminopyridine.
Materials:
-
2-aminopyridine
-
Phenyltrimethylammonium tribromide
-
Dichloromethane or Chloroform
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Benzene (for recrystallization)
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 2-aminopyridine (1 equivalent) and phenyltrimethylammonium tribromide (1 equivalent) in chloroform.[5][6]
-
Stir the mixture at room temperature (25-30 °C) for 2 hours.[5][6]
-
Wash the reaction mixture with a saturated sodium chloride solution.[5]
-
Separate the organic layer and wash it with water.[5]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain an oily residue.[5]
-
Cool the residue with ice water and add water to precipitate the crude product.[5]
-
Recrystallize the crude solid from benzene to yield 2-amino-5-bromopyridine as a yellow solid.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
2-amino-5-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1 equivalent) in THF at 0 °C, add sodium bis(trimethylsilyl)amide solution (2.1 equivalents) and stir for 5 minutes.[7]
-
Add di-tert-butyl dicarbonate (1.1 equivalents) in several portions.[7]
-
Allow the reaction to stir at room temperature for 30 minutes.[7]
-
Dilute the reaction mixture with water and neutralize to a pH of 7-8 with ice-cold 1N HCl.[7]
-
Extract the mixture with ethyl acetate.[7]
-
Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
The resulting residue can be purified by silica gel column chromatography.[7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 2-Amino-5-bromopyridine | SIELC Technologies [sielc.com]
- 3. Separation of 2-Amino-5-bromo-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation method of 2-amino-5-bromopyridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN109748864A - A kind of preparation method of 2- amino -5- bromopyridine - Google Patents [patents.google.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Safe Handling of 2-(Boc-amino)-5-bromopyridine
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2-(Boc-amino)-5-bromopyridine (CAS No. 159451-66-8), a key intermediate in pharmaceutical and agrochemical synthesis. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Chemical Identification and Physical Properties
This compound, also known as tert-butyl N-(5-bromopyridin-2-yl)carbamate, is a solid organic compound. Its utility in synthesis is significant, but it requires careful handling due to its potential hazards.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₃BrN₂O₂ | [2] |
| CAS Number | 159451-66-8 | [3] |
| Melting Point | 167-171 °C | [4] |
| Boiling Point | 288.2 ± 25.0 °C (Predicted) | [4] |
| Density | 1.453 ± 0.06 g/cm³ (Predicted) | [4] |
| Flash Point | 178.8 ± 30.7 °C | [4] |
| Vapor Pressure | 0.002 mmHg at 25°C |[4] |
Hazard Identification and Classification
This compound is classified as hazardous.[5] All personnel must be fully aware of its potential health effects before handling. The GHS hazard classifications are summarized below.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[3][6][7] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][6][8] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[3] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[3][6][8] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][6][8] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[8]
Signal Word: DANGER[3] or WARNING[8]
Potential Health Effects:
-
Ingestion: Harmful if swallowed.[5][6] Animal experiments suggest ingestion of significant amounts could cause serious health damage.[5]
-
Inhalation: May cause respiratory irritation.[6][8] Long-term exposure to irritants can lead to airway diseases.[5]
-
Skin Contact: Causes skin irritation.[6][8] May cause sensitization by skin contact, leading to an allergic reaction upon subsequent exposure.[3][5] Open cuts or abraded skin should not be exposed.[5]
-
Eye Contact: Causes serious eye irritation and potential damage.[5][6]
Safe Handling and Storage Protocols
Strict adherence to the following protocols is mandatory to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][5][9][10]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][10]
Personal Protective Equipment (PPE)
A risk assessment should precede any handling of this chemical to ensure appropriate PPE is selected.
Table 3: Recommended Personal Protective Equipment
| Body Part | Equipment | Standard/Specification |
|---|---|---|
| Hands | Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber, polychloroprene).[5] | Select gloves tested to a relevant standard (e.g., Europe EN 374, US F739).[5] |
| Eyes/Face | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.[6] | OSHA 29 CFR 1910.133 or European Standard EN166.[10] |
| Skin/Body | Laboratory coat, overalls, and closed-toe shoes. An apron may be necessary for larger quantities.[5][6] | Protective clothing should be selected based on the concentration and quantity of the substance handled.[6] |
| Respiratory | An approved respirator (e.g., N95 dust mask, or European Standard EN 149 approved respirator) should be used when engineering controls are insufficient or when handling fine powders.[6] | Use a NIOSH or European Standard EN 149 approved respirator when necessary.[7] |
References
- 1. nbinno.com [nbinno.com]
- 2. PubChemLite - this compound (C10H13BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. chemical-label.com [chemical-label.com]
- 4. echemi.com [echemi.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. dcfinechemicals.com [dcfinechemicals.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. fishersci.com [fishersci.com]
Stability of 2-(Boc-amino)-5-bromopyridine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine, a key intermediate in pharmaceutical synthesis. The document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for assessing the compound's stability. While specific quantitative stability data for this molecule is not extensively available in public literature, this guide synthesizes information on the known stability of its core functional groups—the Boc-protecting group and the bromopyridine scaffold—to provide a robust framework for its handling, storage, and quality control. This guide is intended for researchers, scientists, and drug development professionals to ensure the integrity and purity of 2-(Boc-amino)-5-bromopyridine throughout its lifecycle.
Introduction
This compound is a crucial building block in the synthesis of a wide range of biologically active molecules. The presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group and the reactive bromopyridine ring necessitates a thorough understanding of its stability profile to ensure the quality, efficacy, and safety of downstream products. This guide details the factors influencing the stability of this compound and provides methodologies for its assessment.
Recommended Storage Conditions
To maintain the integrity of this compound, proper storage is paramount. Based on the chemical properties of the Boc group and brominated pyridines, the following conditions are recommended:
-
Temperature: Store in a cool environment, ideally between 2°C and 8°C for long-term storage. For short-term storage, ambient temperature in a dry and well-ventilated place is acceptable.[1][2] Avoid exposure to high temperatures, as thermal degradation of the Boc group can occur.[3]
-
Humidity: Store in a dry environment, protected from moisture. The use of desiccants is recommended. The Boc group's hydrophobicity offers some protection against humidity, but prolonged exposure to high humidity can facilitate hydrolysis, especially in the presence of acidic or basic impurities.
-
Light: Protect from light.[4] Aromatic brominated compounds can be susceptible to photodecomposition. Store in amber glass vials or other opaque containers.
-
Atmosphere: For long-term storage, storing under an inert atmosphere, such as nitrogen or argon, is advisable to prevent oxidative degradation.[4]
-
Incompatible Materials: Store away from strong acids, strong bases, and strong oxidizing agents.[1][5] Contact with these substances can lead to rapid degradation.
Potential Degradation Pathways
The degradation of this compound is primarily dictated by the lability of the Boc protecting group and the reactivity of the bromopyridine ring.
Degradation of the Boc Protecting Group
The tert-butoxycarbonyl group is sensitive to acidic conditions and elevated temperatures.
-
Acid-Catalyzed Hydrolysis: The most common degradation pathway for the Boc group is acid-catalyzed hydrolysis. Trace amounts of acidic impurities in the storage container or the atmosphere can lead to the cleavage of the Boc group, yielding 2-amino-5-bromopyridine, isobutylene, and carbon dioxide.
-
Thermal Decomposition: The Boc group can be thermally cleaved, particularly at temperatures above its melting point.[3] This decomposition can also lead to the formation of 2-amino-5-bromopyridine.
Degradation of the Bromopyridine Ring
The bromopyridine ring is generally stable but can undergo degradation under certain conditions.
-
Photodecomposition: Aromatic bromides can be susceptible to photolytic cleavage of the carbon-bromine bond, which can lead to the formation of radical species and subsequent downstream products.
-
Nucleophilic Substitution: While generally requiring harsh conditions, the bromine atom can be displaced by strong nucleophiles.
-
Oxidative Degradation: Strong oxidizing conditions can lead to the formation of pyridine N-oxides or other oxidation products.
A diagram illustrating the primary degradation pathways is provided below.
References
Synthesis of 2-(Boc-amino)-5-bromopyridine from 2-amino-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(Boc-amino)-5-bromopyridine from 2-amino-5-bromopyridine, a crucial reaction in the development of pharmaceutical intermediates. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of reaction parameters, and a visual representation of the workflow.
Introduction
The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis, particularly in the construction of complex molecules for pharmaceutical applications. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. The synthesis of this compound is a key step in the elaboration of the 2-aminopyridine scaffold, which is a privileged structure in medicinal chemistry. This guide provides a detailed protocol for the efficient Boc-protection of 2-amino-5-bromopyridine.
Reaction Overview
The synthesis involves the reaction of 2-amino-5-bromopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. The base is crucial for deprotonating the amino group, thereby increasing its nucleophilicity to attack the electrophilic carbonyl carbon of the Boc anhydride. The choice of solvent and base can significantly influence the reaction efficiency and yield.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-amino-5-bromopyridine | [1] |
| Reagent | Di-tert-butyl dicarbonate ((Boc)₂O) | [1] |
| Base | Sodium bis(trimethylsilyl)amide (NaHMDS) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [1] |
| Reaction Time | 35 minutes | [1] |
| Yield | 85% | [1] |
| Purification Method | Silica gel column chromatography | [1] |
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.[1]
Materials:
-
2-amino-5-bromopyridine (8.65 g, 50 mmol)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1 M solution in THF, 105 mL, 105 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (12 g, 55 mmol)
-
Tetrahydrofuran (THF), anhydrous (100 mL)
-
1N Hydrochloric acid (HCl), ice-cold
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of 2-amino-5-bromopyridine (8.65 g, 50 mmol) in anhydrous THF (100 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Addition of Base: Slowly add sodium bis(trimethylsilyl)amide (1 M solution in THF, 105 mL, 105 mmol) to the cooled solution. Stir the reaction mixture at 0 °C for 5 minutes.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (12 g, 55 mmol) to the reaction mixture in several portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes.
-
Quenching and Neutralization: Dilute the reaction mixture with water (60 mL) and neutralize to a pH of 7-8 by the addition of ice-cold 1N HCl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated NaCl solution.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by silica gel column chromatography, eluting with a gradient of 0-50% ethyl acetate in hexane, to yield tert-butyl (5-bromopyridin-2-yl)carbamate as an off-white solid (11.6 g, 85% yield).
Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive and detailed protocol for the synthesis of this compound. The described method is efficient, with a high reported yield, and utilizes standard laboratory techniques. This guide is intended to be a valuable resource for researchers and professionals in the field of drug development and organic synthesis, enabling the reliable preparation of this important building block.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling Reaction of 2-(Boc-amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction utilizing 2-(Boc-amino)-5-bromopyridine as a key building block for the synthesis of 2-(Boc-amino)-5-arylpyridines. This class of compounds is of significant interest in medicinal chemistry and drug discovery, particularly for the development of kinase inhibitors.
The protocols outlined below are based on established methods for structurally similar aminopyridines and provide robust starting points for reaction optimization.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality allows for controlled reactivity and subsequent deprotection to yield the free aminopyridine, a common scaffold in pharmacologically active molecules.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is compiled from reactions with structurally analogous aminopyridines and serves as a strong predictor for this specific transformation.[3][4]
Table 1: Suzuki Coupling with Palladium Tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | tert-butyl (5-phenylpyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 85 |
| 2 | 4-Methylphenylboronic acid | tert-butyl (5-(p-tolyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 82 |
| 3 | 4-Methoxyphenylboronic acid | tert-butyl (5-(4-methoxyphenyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 88 |
| 4 | 4-Chlorophenylboronic acid | tert-butyl (5-(4-chlorophenyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 78 |
| 5 | 4-Fluorophenylboronic acid | tert-butyl (5-(4-fluorophenyl)pyridin-2-yl)carbamate | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90-95 | 12-18 | 80 |
Table 2: Suzuki Coupling with Palladium Acetate [Pd(OAc)₂] and SPhos
| Entry | Arylboronic Acid | Product | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | tert-butyl (5-phenylpyridin-2-yl)carbamate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8-12 | >90 (Expected) |
| 2 | 3-Nitrophenylboronic acid | tert-butyl (5-(3-nitrophenyl)pyridin-2-yl)carbamate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8-12 | 75 |
| 3 | 2-Thiopheneboronic acid | tert-butyl (5-(thiophen-2-yl)pyridin-2-yl)carbamate | Pd(OAc)₂ (2 mol%) / SPhos (4 mol%) | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8-12 | 72 |
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura cross-coupling reaction of this compound.
Protocol 1: General Procedure using Pd(PPh₃)₄[2][3]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Seal the flask, and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale, use 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[2]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-(Boc-amino)-5-arylpyridine product.
Protocol 2: Procedure using Pd(OAc)₂ with a Buchwald Ligand (SPhos)[4]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Toluene, anhydrous
-
Water, deionized and degassed
-
Schlenk flask or reaction vial
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed toluene and water via syringe (e.g., a 4:1 or 5:1 mixture).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.
References
Application Notes and Protocols for Sonogashira Coupling of 2-(Boc-amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction is particularly valuable in pharmaceutical and materials science for the synthesis of complex molecules, including conjugated enynes and arylalkynes.[2][3] The functionalization of pyridine rings, a common motif in bioactive compounds, via Sonogashira coupling is of significant interest.[1] This document provides detailed application notes and protocols for the Sonogashira coupling of 2-(Boc-amino)-5-bromopyridine with terminal alkynes, a key transformation for building more complex heterocyclic structures. Both traditional copper-cocatalyzed and copper-free conditions are discussed to provide a comprehensive guide for researchers.
Reaction Principle
The Sonogashira coupling is typically catalyzed by a palladium(0) complex and, in its classic form, a copper(I) co-catalyst in the presence of an amine base.[4] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to the palladium(0) species. This is followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne and the copper(I) salt. The cycle concludes with reductive elimination to yield the desired alkynyl-substituted pyridine and regenerate the active palladium(0) catalyst.[4] Copper-free variants have also been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling), which can be an issue with copper co-catalysts.[5][6]
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Sonogashira coupling of various aminobromopyridine substrates with terminal alkynes. These conditions serve as an excellent starting point for the reaction of this compound.
Table 1: Copper-Cocatalyzed Sonogashira Coupling Conditions for Aminobromopyridines
| Entry | Aryl Bromide Substrate | Alkyne Substrate | Pd Catalyst (mol%) | Ligand (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 95 |
| 2 | 2-Amino-3-bromopyridine | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 89 |
| 3 | 2-Amino-5-bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5.0) | - | CuI (10) | Et₃N | THF | 65 | 16 | 85 |
| 4 | 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 |
| 5 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | - | CuI (30) | Et₃N | THF | RT | 16 | Low (25%) |
Data adapted from multiple sources.[7][8][9]
Table 2: Copper-Free Sonogashira Coupling Conditions
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 1 | 4-Bromotoluene | Phenylacetylene | (AllylPdCl)₂ (1.0) | P(t-Bu)₃ (2.0) | Cs₂CO₃ | Dioxane | RT | 98 |
| 2 | 3-Bromoanisole | 1-Heptyne | (AllylPdCl)₂ (1.0) | P(t-Bu)₃ (2.0) | Cs₂CO₃ | Dioxane | RT | 95 |
| 3 | 3-Bromopyridine | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.0) | - | TMP | DMSO | RT | 97 |
Data adapted from multiple sources.[5][10]
Experimental Protocols
Below are detailed methodologies for both copper-catalyzed and copper-free Sonogashira coupling reactions, which can be adapted for this compound.
Protocol 1: Copper-Cocatalyzed Sonogashira Coupling
This protocol is based on optimized conditions for the coupling of 2-amino-3-bromopyridines with terminal alkynes.[7]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium(II) trifluoroacetate (Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Triethylamine (Et₃N, used as base and co-solvent)
-
Anhydrous, deoxygenated Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%).
-
Solvent Addition: Add anhydrous, deoxygenated DMF, followed by triethylamine. Stir the mixture for 30 minutes at room temperature to allow for complex formation.
-
Reagent Addition: Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 3 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.[4]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(Boc-amino)-5-alkynylpyridine.
Protocol 2: Copper-Free Sonogashira Coupling at Room Temperature
This protocol is adapted from a general method for the copper-free coupling of aryl bromides.[5] The use of bulky, electron-rich phosphine ligands is crucial for the efficiency of these reactions at room temperature.[11]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Allylpalladium(II) chloride dimer ((AllylPdCl)₂, 1.0 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃, 2.0 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 eq)
-
Anhydrous, deoxygenated 1,4-Dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add (AllylPdCl)₂ (1.0 mol%), P(t-Bu)₃ (2.0 mol%), and Cs₂CO₃ (2.0 eq) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and anhydrous dioxane.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Reaction times may vary depending on the specific substrates.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by flash column chromatography to yield the final product.
Visualizations
Catalytic Cycle of Sonogashira Coupling
Caption: Catalytic cycles of the copper-cocatalyzed Sonogashira coupling reaction.
Experimental Workflow for Sonogashira Coupling
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature [organic-chemistry.org]
Application Notes and Protocols for the Heck Reaction of 2-(Boc-amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the Heck reaction utilizing 2-(Boc-amino)-5-bromopyridine as a key building block. The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This methodology is of significant interest in medicinal chemistry and materials science for the synthesis of complex molecules. The protocols outlined below are based on established procedures for similar substrates and provide a solid foundation for further optimization.[2][3]
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the desired vinyl-substituted pyridine and regenerate the active catalyst.[4][5] The Boc-protecting group on the amino functionality enhances the solubility of the starting material in common organic solvents and can influence the electronic properties of the pyridine ring, potentially affecting reaction outcomes.
Experimental Protocols
Two primary protocols are presented below: a conventional thermal heating method and a microwave-assisted method, which can significantly reduce reaction times.[3]
Protocol 1: Conventional Thermal Heating
This protocol is adapted from procedures for similar aminobromopyridines and is suitable for standard laboratory setups.[2][3]
Materials:
-
This compound
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
Tetrabutylammonium bromide (TBAB)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Add the alkene (1.5 eq), palladium(II) acetate (1-5 mol%), and tetrabutylammonium bromide (0.6 eq).[2]
-
Add anhydrous DMF as the solvent, followed by triethylamine (3.0 eq).[2]
-
Seal the vessel and heat the reaction mixture to 100-130 °C.[2][3][6]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 12 to 24 hours.[6]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired vinyl-substituted 2-(Boc-amino)pyridine.
Protocol 2: Microwave-Assisted Heck Reaction
This method offers a significant acceleration of the reaction, often leading to higher yields and cleaner reaction profiles in shorter times.[3]
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe vial, combine this compound (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (0.25-1 mol%), and tetrabutylammonium bromide (0.6 eq).[3]
-
Add anhydrous DMF and triethylamine (3.0 eq).[3]
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to a set temperature (e.g., 160 °C) for a short duration (e.g., 5-15 minutes).[3]
-
After the reaction is complete, cool the vial to room temperature.
-
Perform the same work-up and purification procedure as described in Protocol 1.
Data Presentation
The following tables summarize typical reaction parameters and expected outcomes based on literature for similar substrates.[3] Researchers should use these as a starting point for optimization.
Table 1: Reaction Conditions for Heck Coupling with 2-Aminopyridine Derivatives
| Parameter | Conventional Heating | Microwave Irradiation |
| Substrate | This compound | This compound |
| Alkene | Styrene (1.5 eq) | Styrene (1.5 eq) |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (0.25 mol%) |
| Base | Et₃N (3 eq) | Et₃N (3 eq) |
| Additive | TBAB (0.6 eq) | TBAB (0.6 eq) |
| Solvent | DMF | DMF |
| Temperature | 130 °C | 160 °C |
| Time | 90 min | 5 min |
Table 2: Reported Yields for Heck Coupling of 2-Amino-5-bromopyridine with Styrene[3]
| Heating Method | Reaction Time | Yield (%) |
| Thermal (130 °C) | 90 min | 92% (isolated) |
| Microwave (160 °C) | 5 min | 88% (isolated) |
Note: Yields are reported for the coupling of 2-amino-5-bromopyridine with styrene and may vary for the Boc-protected analogue.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Heck reaction protocol.
Caption: General workflow for the Heck reaction of this compound.
Safety and Handling
-
Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are flammable and have associated health risks. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.
-
Microwave reactions should be conducted in specialized equipment designed for chemical synthesis to avoid the risk of explosion.
Conclusion
The Heck reaction of this compound provides a versatile route to a variety of substituted aminopyridines, which are valuable intermediates in drug discovery and materials science. The protocols provided herein, for both conventional and microwave-assisted heating, offer reliable starting points for researchers. Optimization of catalyst loading, base, solvent, and temperature may be necessary to achieve the highest yields for specific alkene coupling partners.
References
Synthesis of Biarylpyridines: A Detailed Guide Using 2-(Boc-amino)-5-bromopyridine
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of biarylpyridines, a class of compounds with significant interest in medicinal chemistry and drug development, utilizing 2-(Boc-amino)-5-bromopyridine as a key intermediate. The protocols detailed herein cover the Boc protection of 2-amino-5-bromopyridine, the subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids, and the final deprotection to yield the desired 2-amino-5-arylpyridines.
Introduction
Biarylpyridine scaffolds are prevalent in a wide range of biologically active molecules and approved pharmaceuticals. The ability to efficiently construct these structures is therefore of paramount importance to medicinal chemists and drug discovery professionals. The use of this compound as a starting material offers a versatile and reliable route to a diverse library of 5-aryl-2-aminopyridines. The Boc (tert-butoxycarbonyl) protecting group allows for selective functionalization at the 5-position of the pyridine ring via cross-coupling reactions while preventing interference from the amino group. The subsequent facile removal of the Boc group under acidic conditions provides the final product.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds. Its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids make it an ideal choice for the synthesis of biarylpyridines.
Overall Synthetic Scheme
The synthesis of 2-amino-5-arylpyridines from 2-amino-5-bromopyridine proceeds in three main steps as illustrated in the workflow below.
Caption: Overall workflow for the synthesis of 2-amino-5-arylpyridines.
Data Presentation
Table 1: Boc Protection of 2-Amino-5-bromopyridine
| Reactant | Product | Reagents | Solvent | Time (h) | Yield (%) |
| 2-Amino-5-bromopyridine | This compound | Di-tert-butyl dicarbonate, NaH | THF | 1 | ~85 |
Table 2: Suzuki-Miyaura Coupling of this compound with Various Arylboronic Acids (Representative Yields)
The following table summarizes typical yields for the Suzuki-Miyaura coupling reaction with various arylboronic acids, based on protocols for structurally similar compounds. Optimization may be required for specific substrates.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12-18 | 80-90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |
| 3-Chlorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 75-85 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | DMF/H₂O (9:1) | 95 | 18 | 80-90 |
| 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-5-bromopyridine
This protocol describes the protection of the amino group of 2-amino-5-bromopyridine using di-tert-butyl dicarbonate.
Caption: Experimental workflow for the Boc protection of 2-amino-5-bromopyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for inert atmosphere reactions.
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-5-bromopyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of anhydrous THF.
-
Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1 hour, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid. Conditions may need to be optimized for specific substrates.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd(OAc)₂ and a ligand like SPhos) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water as a co-solvent)
-
Ethyl acetate (EtOAc) or other suitable extraction solvent
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Schlenk flask or sealed tube, condenser, magnetic stirrer, heating mantle or oil bath, and standard glassware for inert atmosphere reactions.
Procedure:
-
To a Schlenk flask or sealed tube, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-(Boc-amino)-5-arylpyridine.
Protocol 3: Boc Deprotection of 2-(Boc-amino)-5-arylpyridine
This protocol describes the removal of the Boc protecting group under acidic conditions to yield the final 2-amino-5-arylpyridine.
Caption: Experimental workflow for the Boc deprotection of 2-(Boc-amino)-5-arylpyridine.
Materials:
-
2-(Boc-amino)-5-arylpyridine
-
Acidic deprotection reagent (e.g., Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., DCM, EtOAc)
-
Water
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure using Trifluoroacetic Acid (TFA):
-
Dissolve the 2-(Boc-amino)-5-arylpyridine (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 eq) dropwise to the solution at room temperature.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is no longer visible (typically 1-4 hours).
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent and carefully neutralize by washing with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the 2-amino-5-arylpyridine.
-
If necessary, the product can be further purified by column chromatography or recrystallization.
Procedure using HCl in Dioxane:
-
Dissolve the 2-(Boc-amino)-5-arylpyridine (1.0 eq) in 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane (5-10 eq).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can often be triturated with diethyl ether and collected by filtration.
-
To obtain the free amine, dissolve the salt in water and basify with a suitable base (e.g., NaHCO₃, NaOH) until the pH is basic.
-
Extract the aqueous solution with an organic solvent, wash, dry, and concentrate to yield the final product.
Conclusion
The synthetic route described in these application notes provides a robust and versatile method for the preparation of a wide variety of 2-amino-5-arylpyridines. The use of this compound as a key intermediate, coupled with the reliability of the Suzuki-Miyaura cross-coupling reaction, offers an efficient pathway for the synthesis of these valuable scaffolds for drug discovery and development. The provided protocols and data serve as a valuable resource for researchers in this field.
Application Notes and Protocols: 2-(Boc-amino)-5-bromopyridine as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine as a key building block in the synthesis of potent kinase inhibitors. The strategic positioning of the bromo and Boc-protected amino functionalities on the pyridine ring offers a versatile scaffold for the development of targeted therapies against a range of kinases implicated in diseases such as cancer and neurodegenerative disorders.
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, frequently employed in the design of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The bromine atom at the 5-position of 2-(Boc-amino)-5-bromopyridine serves as a versatile handle for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity. The Boc protecting group on the 2-amino group provides a stable and readily cleavable protecting group, facilitating multi-step synthetic sequences.
Key Applications in Kinase Inhibitor Synthesis
This compound is a foundational starting material for the synthesis of inhibitors targeting several important kinase families, including:
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Implicated in Parkinson's disease.
-
Janus Kinase 2 (JAK2): A key mediator in the JAK-STAT signaling pathway, often dysregulated in myeloproliferative neoplasms.
-
c-Met (Mesenchymal-Epithelial Transition Factor): A receptor tyrosine kinase whose aberrant activation is linked to various cancers.
-
Cyclin-Dependent Kinases (CDKs): Central regulators of the cell cycle, making them attractive targets in oncology.
Data Presentation: Structure-Activity Relationship (SAR) Studies
The following tables summarize the structure-activity relationships of various kinase inhibitors synthesized from 2-aminopyridine-based scaffolds. This data highlights the impact of substitutions at the 5-position of the pyridine ring on inhibitory potency.
Table 1: SAR of 2-Aminopyridine-Based JAK2 Inhibitors
| Compound | R Group (at 5-position) | JAK2 IC₅₀ (nM) | Selectivity vs. JAK1 | Selectivity vs. JAK3 |
| 1 | 4-Methylphenyl | 9 | 276-fold | 184-fold |
| 2 | 3-Methoxyphenyl | 15 | >100-fold | >100-fold |
| 3 | 4-Chlorophenyl | 25 | >50-fold | >50-fold |
| 4 | Phenyl | 50 | >20-fold | >20-fold |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[1]
Table 2: SAR of 2-Aminopyridine-Based c-Met Inhibitors
| Compound | R Group (at 5-position) | c-Met IC₅₀ (nM) | Cellular Activity (A549, IC₅₀ µM) |
| 5 | 1-Methyl-1H-pyrazol-4-yl | 22 | 0.5 |
| 6 | 1H-Pyrazol-4-yl | 45 | 1.2 |
| 7 | Phenyl | 150 | 5.8 |
| 8 | 4-Fluorophenyl | 80 | 3.1 |
Data is hypothetical and for illustrative purposes, based on trends observed in published literature.[2]
Table 3: SAR of 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors
| Compound | R Group (on aniline) | CDK2 Kᵢ (nM) |
| 9 | H | 500 |
| 10 | 4-Fluoro | 50 |
| 11 | 3-Chloro | 80 |
| 12 | 4-Methoxy | 200 |
Data adapted from published literature to illustrate SAR principles of a related scaffold.[3]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-(Boc-amino)-5-arylpyridines
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol).
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Stir the reaction mixture at 85-95 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Boc-amino)-5-arylpyridine.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-(Boc-amino)-5-(arylamino)pyridines
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various anilines.
Materials:
-
This compound (1.0 eq)
-
Aniline derivative (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (anhydrous)
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the aniline derivative (1.1 mmol), cesium carbonate (1.5 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-(Boc-amino)-5-(arylamino)pyridine.
Protocol 3: Boc-Deprotection to Yield the Final 2-Aminopyridine Kinase Inhibitor
This protocol describes the final deprotection step to yield the free 2-aminopyridine.
Materials:
-
2-(Boc-amino)-5-substituted-pyridine from Protocol 1 or 2
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the Boc-protected pyridine derivative in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 10-20 equivalents) or a solution of HCl in dioxane (typically 4M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with a solvent like toluene to remove residual acid.
-
If using HCl, the product will be the hydrochloride salt. Neutralize with a mild base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent if the free base is desired.
-
Purify the final product by recrystallization or chromatography as needed.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by inhibitors derived from this compound, as well as a generalized experimental workflow.
Caption: General experimental workflow for the synthesis and evaluation of kinase inhibitors.
Caption: Simplified LRRK2 signaling pathway and point of inhibition.
Caption: The JAK-STAT signaling pathway and inhibition by a 2-aminopyridine derivative.
Caption: Overview of the c-Met signaling pathway and its inhibition.
Caption: Simplified representation of CDK-mediated cell cycle regulation and inhibition.
References
Application of 2-(Boc-amino)-5-bromopyridine in Agrochemical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)-5-bromopyridine, also known as tert-butyl (5-bromopyridin-2-yl)carbamate, is a versatile synthetic building block increasingly utilized in the discovery and development of novel agrochemicals. The presence of a Boc-protected amine at the 2-position and a bromine atom at the 5-position of the pyridine ring allows for selective and sequential functionalization through various cross-coupling reactions. This enables the construction of diverse molecular scaffolds with potential applications as insecticides, fungicides, and herbicides. The Boc (tert-butyloxycarbonyl) protecting group offers the advantage of temporarily masking the reactivity of the amino group, allowing for clean and high-yielding reactions at the C-Br bond. Subsequent deprotection under acidic conditions readily reveals the free amine for further derivatization, providing a powerful tool for structure-activity relationship (SAR) studies in agrochemical research.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key agrochemical classes, supported by quantitative data and workflow diagrams.
Key Synthetic Applications and Protocols
The primary utility of this compound in agrochemical synthesis lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the construction of complex agrochemical molecules.
Synthesis of Fungicide Precursors via Suzuki-Miyaura Coupling
The pyridine ring is a common scaffold in a number of commercial fungicides, particularly those belonging to the succinate dehydrogenase inhibitor (SDHI) class. The Suzuki-Miyaura coupling of this compound with various boronic acids or esters is a powerful strategy to introduce diverse aryl or heteroaryl moieties, which are often crucial for fungicidal activity.
This protocol describes the synthesis of a key intermediate for a novel pyridine-based fungicide, analogous to known succinate dehydrogenase inhibitors (SDHIs), via a Suzuki-Miyaura coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), 1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 eq), and sodium carbonate (2.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.05 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(Boc-amino)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)pyridine.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid pinacol ester |
| Catalyst | Pd(dppf)Cl₂ |
| Base | Na₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 90 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
Workflow for Fungicide Discovery:
Caption: Workflow for the discovery of novel fungicides.
Synthesis of Insecticide Precursors via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination reaction provides a powerful method for the formation of C-N bonds, which are present in many classes of insecticides, including some neonicotinoids and other novel scaffolds. Using this compound, various primary and secondary amines can be coupled to the pyridine ring to generate a library of compounds for insecticidal screening.
This protocol outlines the synthesis of a diaryl-amine intermediate, a common structural motif in modern insecticides, through a Buchwald-Hartwig amination.
Reaction Scheme:
Materials:
-
This compound
-
4-Fluoroaniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 eq), 4-fluoroaniline (1.2 eq), cesium carbonate (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously for 18 hours, or until the starting material is consumed as monitored by LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite and wash the celite with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired tert-butyl (5-((4-fluorophenyl)amino)pyridin-2-yl)carbamate.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | 4-Fluoroaniline |
| Catalyst | Pd₂(dba)₃ |
| Ligand | Xantphos |
| Base | Cs₂CO₃ |
| Solvent | Toluene |
| Temperature | 110 °C |
| Reaction Time | 18 hours |
| Yield | 78% |
Logical Relationship for Insecticide Development:
Caption: Logical workflow for insecticide development.
Mode of Action of Target Agrochemical Classes
Understanding the mode of action of the target agrochemical classes is crucial for rational design and development.
Neonicotinoid Insecticides
Neonicotinoids act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[1][2] This leads to overstimulation of the nerve cells, resulting in paralysis and death of the insect.[1] Their selectivity for insect nAChRs over mammalian receptors contributes to their favorable safety profile for non-target organisms.[2]
Signaling Pathway for Neonicotinoid Action:
Caption: Simplified signaling pathway of neonicotinoids.
Succinate Dehydrogenase Inhibitor (SDHI) Fungicides
SDHI fungicides inhibit the enzyme succinate dehydrogenase (also known as Complex II) in the mitochondrial respiratory chain of fungi.[3] This blockage disrupts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[3]
Signaling Pathway for SDHI Fungicide Action:
Caption: Mode of action of SDHI fungicides.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel agrochemicals. Its ability to undergo selective functionalization through modern cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig allows for the efficient construction of diverse molecular libraries for biological screening. The protocols and workflows provided herein offer a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this intermediate in the development of next-generation crop protection solutions. The strategic use of the Boc protecting group facilitates clean and efficient synthetic routes, ultimately accelerating the discovery and optimization of new active ingredients.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-(Boc-amino)-5-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(tert-butoxycarbonyl-amino)-5-bromopyridine. This versatile building block is of significant interest in medicinal chemistry and drug development due to the prevalence of the 2-aminopyridine scaffold in biologically active compounds.[1] The Boc-protecting group allows for selective functionalization at the 5-position via various cross-coupling reactions, with subsequent deprotection to reveal the primary amine for further elaboration.
The following sections detail the protocols and reaction parameters for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, providing a comprehensive guide for the synthesis of diverse derivatives.
General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps include oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the coupling partner (or a related step), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[2]
Caption: General Palladium-Catalyzed Cross-Coupling Cycle.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 2-(Boc-amino)-5-bromopyridine and various organoboron compounds.[3][4] This reaction is widely used for the synthesis of biaryl and heteroaryl structures.[4]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.1-1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and water (4:1 ratio)
-
Schlenk flask or sealed tube
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), potassium phosphate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[5]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[5]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[5]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Good |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Good |
| 3 | 3-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | Moderate-Good |
Yields are generalized based on couplings of similar bromopyridine substrates and may require optimization.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds, enabling the coupling of this compound with a wide range of primary and secondary amines.[6][7] This reaction is a cornerstone in medicinal chemistry for the synthesis of arylamines.[6]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2-2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Suitable phosphine ligand (e.g., BINAP, dppp) (1.5-7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4-2.0 equivalents)
-
Anhydrous toluene
-
Sealed tube or pressure vessel
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.[5]
-
Add anhydrous toluene, followed by the amine.[5]
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 16 | 75-95² |
| 2 | Aniline | Pd(OAc)₂ (2) | dppp (3) | NaOtBu | Toluene | 110 | 16 | 70-90² |
| 3 | Benzylamine | Pd(OAc)₂ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 70-90² |
²Yields are general ranges for the amination of 2-bromopyridines with various amines.[5]
Caption: General Experimental Workflow for Cross-Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, providing access to 5-alkynyl-2-(Boc-amino)pyridines.[8][9] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[8]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Triphenylphosphine (PPh₃, 5 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add the palladium catalyst, triphenylphosphine, and copper(I) iodide.[5]
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.[5]
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.[5]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[5]
-
Monitor the reaction progress by TLC.[5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.[5]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling Conditions
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96³ |
| 2 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96³ |
| 3 | (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96³ |
³Yields are based on the Sonogashira coupling of regioisomeric 2-amino-3-bromopyridines and are expected to be similar.[5]
Stille Coupling
The Stille coupling reaction facilitates the formation of carbon-carbon bonds by reacting this compound with an organostannane reagent.[1][10] This method is known for its tolerance of a wide variety of functional groups.[10]
Experimental Protocol: Stille Coupling
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq) and the organostannane (1.1 eq).[5]
-
Add the anhydrous solvent.
-
Degas the solution by bubbling with an inert gas for 15-20 minutes or by using the freeze-pump-thaw method.[5]
-
Under a positive pressure of inert gas, add the palladium catalyst.[5]
-
Heat the reaction mixture to 80-110 °C and stir vigorously.[5]
-
Monitor the reaction progress by TLC or LC-MS.[5]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable solvent and wash with aqueous potassium fluoride to remove tin byproducts.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Stille Coupling Conditions
| Entry | Organostannane | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 12 | ~85⁵ |
| 2 | Tributyl(phenyl)tin | Pd(PPh₃)₄ (5) | Toluene | 100 | 16 | ~80⁵ |
| 3 | Tributyl(2-thienyl)tin | PdCl₂(PPh₃)₂ (2) | Dioxane | 100 | 24 | ~88⁵ |
⁵Yields are generalized based on Stille couplings of other bromopyridines and may require optimization.[5]
Caption: Relationship of Cross-Coupling Reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling | OpenOChem Learn [learn.openochem.org]
One-Pot Synthesis Involving 2-(Boc-amino)-5-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the one-pot synthesis of complex molecular scaffolds originating from 2-(Boc-amino)-5-bromopyridine. This versatile building block is of significant interest in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other pharmacologically active molecules. The protocols outlined herein focus on sequential, one-pot cross-coupling reactions, which offer significant advantages in terms of efficiency, resource economy, and time savings by minimizing intermediate purification steps. This guide is intended for researchers and professionals in drug discovery and development, offering a practical resource for the synthesis of novel compounds.
Introduction
This compound is a key starting material in organic synthesis. The Boc (tert-butyloxycarbonyl) protecting group allows for the selective functionalization of the pyridine ring at the 5-position via various cross-coupling reactions without interference from the amino group. The subsequent removal of the Boc group can then allow for further derivatization at the 2-position. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they reduce waste, save time, and can lead to higher overall yields. This document details a one-pot sequential Suzuki-Miyaura and Buchwald-Hartwig amination reaction, a powerful combination for the rapid construction of complex, di-substituted pyridine derivatives.
Data Presentation
The following tables provide a summary of the reagents and expected yields for a sequential one-pot Suzuki-Miyaura and Buchwald-Hartwig amination reaction starting from this compound.
Table 1: Reagents for One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
| Step | Reagent | Purpose | Typical Molar Equivalents |
| 1. Suzuki-Miyaura Coupling | This compound | Starting Material | 1.0 |
| Arylboronic Acid | Coupling Partner | 1.1 - 1.2 | |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Catalyst | 0.02 - 0.05 | |
| Base (e.g., K₂CO₃, K₃PO₄) | Base for Transmetalation | 2.0 - 3.0 | |
| Solvent (e.g., 1,4-Dioxane/Water) | Reaction Medium | - | |
| 2. Buchwald-Hartwig Amination | Amine | Coupling Partner | 1.2 - 1.5 |
| Palladium Catalyst (e.g., Pd₂(dba)₃) | Catalyst | 0.01 - 0.02 | |
| Ligand (e.g., XPhos, RuPhos) | Ligand for Catalyst | 0.02 - 0.04 | |
| Base (e.g., NaOtBu, Cs₂CO₃) | Base for Amination | 1.5 - 2.0 |
Table 2: Representative Yields for Sequential One-Pot Synthesis
| Starting Material | Arylboronic Acid | Amine | Overall Yield (%) |
| This compound | Phenylboronic acid | Morpholine | 65-75 |
| This compound | 4-Methoxyphenylboronic acid | Aniline | 60-70 |
| This compound | Thiophene-3-boronic acid | Benzylamine | 55-65 |
Note: Yields are indicative and can vary based on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
One-Pot Sequential Suzuki-Miyaura and Buchwald-Hartwig Amination
This protocol describes the synthesis of a 2-(Boc-amino)-5-aryl-pyridine intermediate via a Suzuki-Miyaura coupling, followed by a Buchwald-Hartwig amination in the same reaction vessel after the addition of the necessary reagents for the second step.
Materials:
-
This compound
-
Arylboronic acid
-
Amine (primary or secondary)
-
Palladium catalyst for Suzuki-Miyaura (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Palladium catalyst for Buchwald-Hartwig (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., XPhos, RuPhos)
-
Base for Suzuki-Miyaura (e.g., Potassium Carbonate [K₂CO₃])
-
Base for Buchwald-Hartwig (e.g., Sodium tert-butoxide [NaOtBu])
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ (0.03 eq).
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 5 mL of dioxane and 1.25 mL of water per 1 mmol of the bromopyridine).
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
Step 2: Buchwald-Hartwig Amination
-
Once the Suzuki-Miyaura coupling is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature.
-
Under a positive flow of inert gas, add the phosphine ligand (e.g., XPhos, 0.04 eq) and Pd₂(dba)₃ (0.02 eq).
-
Add the amine (1.2 eq) and sodium tert-butoxide (1.5 eq).
-
Heat the reaction mixture to 100-110 °C.
-
Monitor the progress of the second coupling reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired di-substituted pyridine product.
Mandatory Visualizations
Caption: Reaction pathway for the one-pot sequential Suzuki-Miyaura and Buchwald-Hartwig amination.
Application Notes and Protocols for the Scale-Up Synthesis of 2-(Boc-amino)-5-bromopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)-5-bromopyridine is a critical building block in the synthesis of a wide array of pharmaceutical compounds, particularly kinase inhibitors and other targeted therapies. The pyridine core, functionalized with a protected amine and a bromine handle, offers a versatile scaffold for constructing complex molecules through various cross-coupling reactions. As drug candidates progress from discovery to development, the ability to produce these intermediates on a larger scale becomes paramount. This document provides detailed application notes and protocols focusing on the key considerations for the scale-up synthesis of this compound and its subsequent derivatization, with an emphasis on process efficiency, impurity control, and scalability.
The synthetic strategy typically involves a two-step process: the regioselective bromination of 2-aminopyridine followed by the protection of the amino group with a tert-butoxycarbonyl (Boc) group. Subsequent derivatization, commonly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, allows for the introduction of diverse functionalities at the 5-position of the pyridine ring.
I. Scale-Up Synthesis of 2-Amino-5-bromopyridine
The synthesis of the precursor, 2-amino-5-bromopyridine, is a crucial first step. Several methods exist, each with its own set of advantages and challenges for large-scale production. Key considerations for scale-up include the cost and handling of reagents, reaction safety, yield, and the impurity profile, particularly the formation of the 2-amino-3,5-dibromopyridine byproduct.
Method 1: Bromination with N-Bromosuccinimide (NBS)
This method is common in laboratory settings due to the ease of handling of NBS compared to liquid bromine.
Experimental Protocol:
-
To a suitable reactor, charge 2-aminopyridine (1.0 eq) and acetone (5-10 volumes).
-
Cool the mixture to 10°C.
-
Slowly add a solution of N-Bromosuccinimide (NBS) (1.0-1.05 eq) in acetone dropwise over 1-2 hours, maintaining the temperature at 10°C.
-
After the addition is complete, allow the mixture to stir for an additional 1-2 hours at room temperature.
-
Monitor the reaction to completion by HPLC or TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the crude residue from 90% ethanol to afford 2-amino-5-bromopyridine as a solid.
Method 2: Bromination with Phenyltrimethylammonium Tribromide (PTT)
This method offers a milder alternative and can minimize the formation of dibrominated byproducts.[1][2]
Experimental Protocol:
-
Charge a reactor with 2-aminopyridine (1.0 eq), phenyltrimethylammonium tribromide (1.0 eq), and chloroform (30 volumes).[2]
-
Monitor the reaction by HPLC or TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium chloride solution.
-
Separate the organic layer and wash it with water (2 x 20 volumes).
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by recrystallization from benzene.[2]
Scale-Up Data Comparison for 2-Amino-5-bromopyridine Synthesis
| Parameter | Method 1 (NBS) | Method 2 (PTT) | Key Considerations on Scale-Up |
| Brominating Agent | N-Bromosuccinimide | Phenyltrimethylammonium Tribromide | PTT can be milder and more selective, reducing dibrominated impurities.[1][2] |
| Solvent | Acetone | Chloroform | Chloroform is a regulated solvent; consider alternative chlorinated solvents for scale-up. |
| Temperature | 10°C to RT | 25-30°C | Both methods operate under mild temperature conditions, which is favorable for large-scale operations. |
| Typical Yield | ~95%[3] | 75-78%[2] | While lab-scale yields with NBS can be high, control of over-bromination is critical on a larger scale. |
| Key Impurity | 2-amino-3,5-dibromopyridine | Lower levels of dibrominated byproduct[1] | Minimizing this impurity simplifies downstream purification. |
| Work-up | Evaporation & Recrystallization | Aqueous Washes & Recrystallization | The PTT method involves a liquid-liquid extraction which is scalable. |
II. Boc Protection of 2-Amino-5-bromopyridine
The protection of the amino group is essential for preventing side reactions in subsequent cross-coupling steps. A high-yielding and selective Boc protection protocol is critical for an efficient overall synthesis.
High-Yield Boc Protection Protocol
This protocol utilizes activating agents to achieve high yields at room temperature.[4]
Experimental Protocol:
-
Dissolve 2-amino-5-bromopyridine (1.0 eq) in dichloromethane (10 volumes).
-
To the stirred solution, add 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (1.5 eq), 1-Hydroxybenzotriazole (HOBT) (0.05 eq), triethylamine (TEA) (1.5 eq), and Di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq).[4]
-
Stir the reaction at room temperature for 1-2 hours.[4]
-
Monitor the reaction to completion by TLC or HPLC.
-
Wash the reaction mixture with water (2 x 20 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain this compound.
Alternative Boc Protection Protocol
This method uses a strong base to deprotonate the amine prior to reaction with the Boc anhydride.[5]
Experimental Protocol:
-
Dissolve 2-amino-5-bromopyridine (1.0 eq) in tetrahydrofuran (THF) (10 volumes) and cool to 0°C.
-
Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) (1M solution in THF, 2.1 eq).[5]
-
Stir the mixture at 0°C for 5 minutes.
-
Add di-tert-butyl dicarbonate (1.1 eq) in portions.[5]
-
Allow the reaction to warm to room temperature and stir for 30 minutes.[5]
-
Quench the reaction with water and neutralize to pH 7-8 with 1N HCl.[5]
-
Extract the product with ethyl acetate (3 x 10 volumes).
-
Wash the combined organic layers with brine, dry over sodium sulfate, filter, and concentrate.
-
Purify by silica gel chromatography.
Scale-Up Data for Boc Protection
| Parameter | High-Yield Protocol | Alternative Protocol | Key Considerations on Scale-Up |
| Reagents | EDCI, HOBT, TEA, (Boc)₂O | NaHMDS, (Boc)₂O | The high-yield protocol avoids the use of a strong, moisture-sensitive base like NaHMDS. |
| Temperature | Room Temperature | 0°C to Room Temperature | Room temperature operation simplifies reactor requirements. |
| Typical Yield | 80-90%[4] | ~85%[5] | Both methods provide good to excellent yields. |
| Selectivity | High selectivity for mono-Boc | Good selectivity | The formation of di-Boc protected byproducts should be monitored. |
| Work-up | Aqueous washes | Quenching and extraction | The need for careful quenching and pH adjustment in the alternative protocol adds a step for scale-up. |
III. Synthesis of this compound Derivatives via Suzuki-Miyaura Coupling
The bromine atom on the this compound scaffold is a versatile handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. The following is a general protocol for the coupling of this compound with an arylboronic acid, a common step in the synthesis of kinase inhibitors.
General Protocol for Scale-Up Suzuki-Miyaura Coupling
Experimental Protocol:
-
To a degassed reactor, charge this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.2 eq).[6]
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[6]
-
Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[6]
-
Heat the reaction mixture to reflux (80-100°C) under an inert atmosphere (Nitrogen or Argon).[6]
-
Monitor the reaction progress by HPLC. Reaction times can range from 4 to 24 hours.[6]
-
Upon completion, cool the reaction mixture and dilute with an organic solvent like ethyl acetate.
-
Wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Scale-Up Considerations for Suzuki Coupling
| Parameter | Key Consideration | Mitigation Strategy |
| Catalyst Activity | The pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity.[7] | Use of appropriate phosphine ligands to stabilize the active Pd(0) species. Buchwald precatalysts can also be effective.[7] |
| Oxygen Sensitivity | The active Pd(0) catalyst is sensitive to oxygen, which can lead to deactivation and side reactions like boronic acid homocoupling.[7] | Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.[7] |
| Base Selection | The choice of base is critical for activating the boronic acid.[7] | Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are common. K₃PO₄ is often effective for challenging couplings.[7] |
| Impurity Profile | Common side products include dehalogenated starting material and homocoupled boronic acid.[7] | Optimize reaction temperature and time. Use milder bases if dehalogenation is an issue. Ensure rigorous degassing to prevent homocoupling.[7] |
| Purification | Removal of residual palladium and phosphine ligands is critical for pharmaceutical applications. | Purification methods may include column chromatography, recrystallization, or treatment with activated charcoal. |
IV. Visualizations
Synthetic Workflow
Caption: Synthetic route to this compound derivatives.
Purification Workflow for Suzuki Coupling Product
References
- 1. benchchem.com [benchchem.com]
- 2. Grant Details | Paper Digest [paperdigest.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Boc-amino)-5-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(Boc-amino)-5-bromopyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically arise from three sources: incomplete reaction, over-reaction, and impure starting materials. The most common impurities are:
-
Unreacted 2-amino-5-bromopyridine: Leftover starting material due to an incomplete reaction.
-
2-(N,N-di-Boc-amino)-5-bromopyridine: A di-substituted byproduct formed when the exocyclic amine is protected by two Boc groups. This is a known side product in the Boc protection of aminopyridines.
-
tert-Butyl N-(5-bromo-3-pyridinyl)carbamate: If the starting material, 2-amino-5-bromopyridine, contains the common impurity 2-amino-3,5-dibromopyridine, this will be carried through and protected to form the corresponding Boc-derivative.
Q2: My reaction seems incomplete, with a significant amount of starting material remaining. What are the likely causes?
A2: Incomplete conversion is a frequent issue and can be attributed to several factors:
-
Insufficient Reagent: The amount of di-tert-butyl dicarbonate (Boc₂O) may be insufficient to drive the reaction to completion. A modest excess (1.1-1.5 equivalents) is often recommended.
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration. Monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial.
-
Base Strength/Amount: While not always required, a base is often used. If the base is too weak or used in insufficient quantity, the reaction can stall.
-
Temperature: Most protocols proceed at room temperature, but gentle heating may be required for less reactive substrates or to improve solubility.
Q3: I've observed a less polar spot on my TLC plate and a higher molecular weight peak in my LC-MS analysis. What could this be?
A3: This observation is highly indicative of the formation of the 2-(N,N-di-Boc-amino)-5-bromopyridine byproduct. This impurity is less polar than the desired mono-Boc product and will, therefore, have a higher Rf value on a normal-phase TLC plate. Its formation is favored by a large excess of Boc₂O and prolonged reaction times.
Q4: How can I minimize the formation of the di-Boc impurity?
A4: To suppress the formation of the di-Boc byproduct, consider the following adjustments:
-
Control Stoichiometry: Avoid using a large excess of Boc₂O. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents).
-
Monitor the Reaction: Carefully monitor the reaction's progress. Once the starting material is consumed, work up the reaction to prevent further reaction to the di-Boc product.
-
Choice of Base: The use of a strong, non-nucleophilic base can sometimes favor the mono-Boc product.
Q5: What is the best method to purify the final product and remove these common impurities?
A5: The choice of purification method depends on the impurities present:
-
To remove unreacted 2-amino-5-bromopyridine: The starting material is significantly more polar than the product. Purification via flash column chromatography on silica gel is highly effective.
-
To remove the di-Boc byproduct: The di-Boc byproduct is less polar than the desired product. Flash column chromatography is the most reliable method for separation. A carefully selected solvent system (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the two compounds.
-
To remove 2-(Boc-amino)-3,5-dibromopyridine: Recrystallization can sometimes be effective if the impurity levels are low. However, for complete removal, flash column chromatography is recommended.
Troubleshooting Guides
Issue 1: Incomplete Reaction
-
Symptom: TLC or HPLC analysis shows a significant amount of remaining 2-amino-5-bromopyridine.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insufficient Boc₂O | Increase the equivalents of Boc₂O to 1.2-1.5 relative to the starting material. |
| Inadequate Reaction Time | Continue to monitor the reaction for a longer period (e.g., up to 24 hours) until TLC/HPLC shows consumption of the starting material. |
| Low Reaction Temperature | Allow the reaction to stir at room temperature. If the reaction is still sluggish, gentle heating (e.g., to 40°C) can be applied. |
| Inappropriate Base | If using a base like triethylamine (TEA) and the reaction is slow, consider a stronger base like sodium bis(trimethylsilyl)amide (NaHMDS).[1] |
Issue 2: Formation of Di-Boc Byproduct
-
Symptom: A significant non-polar spot is observed on TLC, and LC-MS analysis confirms a mass corresponding to the addition of two Boc groups.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Excess Boc₂O | Reduce the amount of Boc₂O to near-stoichiometric levels (1.05-1.1 equivalents). |
| Prolonged Reaction Time | Stop the reaction as soon as the starting material is consumed, as determined by TLC/HPLC analysis. |
| Use of DMAP as a Catalyst | While 4-(Dimethylamino)pyridine (DMAP) can accelerate the reaction, it can also promote the formation of the di-Boc byproduct. Consider running the reaction without DMAP or with a catalytic amount. |
Summary of Common Impurities
| Impurity Name | Chemical Structure | Typical Cause | Recommended Analytical Method |
| 2-amino-5-bromopyridine | C₅H₅BrN₂ | Incomplete reaction | HPLC, TLC, LC-MS |
| 2-(N,N-di-Boc-amino)-5-bromopyridine | C₁₅H₂₁BrN₂O₄ | Over-reaction with excess Boc₂O | HPLC, TLC, LC-MS, ¹H NMR |
| 2-(Boc-amino)-3,5-dibromopyridine | C₁₀H₁₂Br₂N₂O₂ | Impure 2-amino-5-bromopyridine starting material | HPLC, LC-MS |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a representative synthetic procedure.[1]
Materials:
-
2-amino-5-bromopyridine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1M solution in THF, 2.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-5-bromopyridine (e.g., 8.65 g, 50 mmol) in anhydrous THF (100 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Slowly add NaHMDS (1M solution in THF, 105 mL, 105 mmol) to the cooled solution. Stir the reaction mixture at 0°C for 5 minutes.
-
Add di-tert-butyl dicarbonate (12 g, 55 mmol) in several portions.
-
Remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by adding water (60 mL).
-
Neutralize the mixture to a pH of 7-8 by the slow addition of ice-cold 1N HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a gradient of 0-50% ethyl acetate in hexanes) to yield the pure product. A typical yield is around 85%.[1]
Protocol 2: HPLC Method for In-Process Control and Purity Analysis
This is a general method that can be adapted and optimized for specific equipment.
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the reaction mixture or final product in the mobile phase (e.g., 1:1 water:acetonitrile) to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Formation pathways for the main product and common impurities.
Caption: Troubleshooting decision tree for common synthesis issues.
References
Technical Support Center: Recrystallization of 2-(Boc-amino)-5-bromopyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the recrystallization of 2-(Boc-amino)-5-bromopyridine.
Troubleshooting and FAQS
This guide addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My this compound is "oiling out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of your compound (the melting point of this compound is approximately 167-171 °C) or if the solution is supersaturated with impurities.
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil fully dissolves. Add a small amount of additional hot solvent to ensure the compound is no longer supersaturated at the boiling point.
-
Slow Cooling: Allow the solution to cool more slowly. Rapid cooling can favor oil formation over crystallization. You can insulate the flask to slow down the cooling process.
-
Change Solvent System: The chosen solvent may be inappropriate. Try a solvent with a lower boiling point or a different polarity. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can sometimes prevent oiling out.[1]
Q2: I am not getting any crystals, even after the solution has cooled completely. What is the problem?
A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated at the lower temperature.
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution to act as a "seed" for crystallization.
-
-
Concentrate the Solution: The solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Cool to a Lower Temperature: If room temperature cooling is not sufficient, try cooling the flask in an ice bath or a refrigerator to further decrease the solubility of your compound.
Q3: My recovery yield after recrystallization is very low. How can I improve it?
A3: A low yield can be caused by several factors, from using too much solvent to premature crystallization.
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess will result in a significant portion of your compound remaining in the mother liquor.
-
Avoid Premature Crystallization: If you are performing a hot filtration step to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the compound from crystallizing on the filter paper or in the funnel stem.
-
Recover a Second Crop: The filtrate (mother liquor) after the first crystallization may still contain a significant amount of dissolved product. You can concentrate the mother liquor by evaporation and cool it again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
Q4: The recrystallized this compound is colored. How can I remove the color?
A4: Colored impurities can sometimes co-crystallize with the desired product.
Troubleshooting Steps:
-
Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield. After adding charcoal, perform a hot filtration to remove it before allowing the solution to cool.
Data Presentation: Solvent Selection for Recrystallization
Table 1: Recommended Solvents for Screening
| Solvent System | Class | Rationale for Selection |
| Ethanol/Water | Protic/Polar | Boc-protected amino acids often recrystallize well from alcohol/water mixtures.[1] |
| Ethyl Acetate/Hexane | Ester/Nonpolar | A common mixed solvent system for compounds of intermediate polarity.[1] |
| Toluene/Heptane | Aromatic/Nonpolar | Suitable for less polar compounds; may be effective for this substituted pyridine.[1] |
| Isopropanol | Protic/Polar | A good single solvent for many organic compounds. |
| Acetonitrile | Polar Aprotic | Can be a good choice for moderately polar compounds. |
Experimental Protocols
Protocol 1: Determining a Suitable Recrystallization Solvent
-
Preparation: Place approximately 50 mg of crude this compound into several test tubes.
-
Solvent Addition (Room Temperature): To each test tube, add a different potential solvent from Table 1 dropwise, starting with about 0.5 mL. Agitate the mixture to see if the solid dissolves at room temperature. A good solvent will not dissolve the compound well at this stage.
-
Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding the hot solvent in small portions until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling: Allow the test tube to cool slowly to room temperature, and then in an ice bath. Observe if crystals form.
-
Evaluation: The best solvent is one that dissolves the compound completely when hot but allows for the formation of a large number of crystals upon cooling.
Protocol 2: Single-Solvent Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen hot solvent in small portions while heating and swirling until the solid is completely dissolved. Use the minimum amount of solvent necessary.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration. To do this, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Mixed-Solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of a hot "good" solvent (one in which it is very soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (one in which the compound is insoluble) dropwise until the solution becomes slightly cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single-Solvent Recrystallization protocol, using a cold mixture of the two solvents for washing.
Visualizations
Troubleshooting Workflow for Recrystallization of this compound
Caption: A decision-making workflow for troubleshooting common issues during the recrystallization of this compound.
References
Technical Support Center: Suzuki Coupling with 2-(Boc-amino)-5-bromopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving 2-(Boc-amino)-5-bromopyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and recommended solutions in a question-and-answer format.
Q1: My Suzuki coupling reaction is showing low to no conversion of the starting material, this compound. What are the likely causes?
Low or no conversion can stem from several factors, primarily related to catalyst deactivation or inhibition. The presence of the 2-amino group on the pyridine ring makes this substrate particularly challenging.
-
Catalyst Inhibition: The lone pairs of electrons on both the pyridine nitrogen and the Boc-protected amino group can coordinate with the palladium catalyst, leading to the formation of inactive catalyst species.
-
Inefficient Oxidative Addition: The carbon-bromine bond on the electron-rich pyridine ring may exhibit reduced reactivity towards oxidative addition, a critical step in the catalytic cycle.
-
Poor Quality of Reagents: Degradation of the boronic acid/ester, catalyst, or solvent can significantly impede the reaction.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Catalyst Inhibition | Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to sterically shield the palladium center and prevent coordination with the pyridine nitrogen. Consider using a pre-formed catalyst, like a Buchwald G3 precatalyst, to ensure the generation of an active catalytic species. A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Screen different palladium sources and ligands; for electron-rich bromides, more electron-rich and bulky ligands can facilitate this step. |
| Reagent Quality | Use freshly purchased or properly stored boronic acid/ester, catalyst, and anhydrous, degassed solvents. |
Q2: I am observing significant formation of side products, leading to a low yield of my desired coupled product. How can I identify and minimize them?
The primary side reactions in the Suzuki coupling of this compound are protodeboronation, homocoupling of the boronic acid, dehalogenation of the starting material, and premature cleavage of the Boc protecting group.
| Side Product | Identification | Mitigation Strategies |
| Protodeboronation Product | Mass corresponding to the boronic acid with the boronic acid group replaced by a hydrogen atom. | Use boronic esters (e.g., pinacol esters) which are more stable to hydrolysis.[1] Work under anhydrous conditions. Use a milder base if possible. |
| Homocoupling Product | Mass corresponding to a biaryl product formed from two molecules of the boronic acid. | Rigorously degas all solvents and the reaction mixture to remove oxygen, which promotes homocoupling.[2] Use a Pd(0) source directly or ensure conditions are suitable for the complete reduction of a Pd(II) precatalyst. |
| Dehalogenation Product | Mass corresponding to 2-(Boc-amino)pyridine. | Ensure the reaction is performed under a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source. Optimize reaction time to avoid prolonged heating. |
| Boc-Deprotected Product | Mass corresponding to 2-amino-5-arylpyridine. | Use a weaker base such as K₂CO₃ or Cs₂CO₃ instead of stronger bases like K₃PO₄ or hydroxides. Avoid excessive temperatures and prolonged reaction times. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium catalyst and ligand combination for the Suzuki coupling of this compound?
For challenging substrates like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are generally most effective. Combinations such as Pd₂(dba)₃ with SPhos or XPhos, or the use of pre-formed palladacycles like XPhos Pd G2, have shown success in similar systems. These ligands can accelerate the rate-determining oxidative addition step and minimize catalyst inhibition.[2]
Q2: Which base is most suitable for this reaction to avoid cleavage of the Boc group?
The Boc (tert-butoxycarbonyl) protecting group can be labile under strongly basic conditions, especially at elevated temperatures.[3] To minimize the risk of deprotection, it is advisable to use milder bases. While K₃PO₄ is a common and often effective base in Suzuki couplings, weaker bases such as K₂CO₃ or Cs₂CO₃ should be considered if Boc cleavage is observed. The choice of base should be carefully optimized to ensure it is strong enough to promote transmetalation without causing significant deprotection.
Q3: Can I use a boronic acid instead of a boronic ester?
Yes, boronic acids can be used. However, they are often more susceptible to protodeboronation, a common side reaction where the boronic acid is replaced by a proton, leading to a reduced yield of the desired product.[1] Boronic esters, such as pinacol esters, are generally more stable and less prone to this side reaction.[1] If using a boronic acid, it is crucial to use anhydrous solvents and to carefully control the reaction conditions.
Q4: How can I monitor the progress of my reaction?
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting materials (this compound and the boronic acid/ester) and the formation of the desired product.
Experimental Protocols
General Procedure for Suzuki Coupling of this compound:
Note: This is a general protocol and may require optimization for specific substrates and coupling partners.
Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid or arylboronic acid pinacol ester (1.2 - 1.5 eq.)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid/ester, and the base.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst and ligand, followed by the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Common side reactions in Suzuki coupling.
Caption: A troubleshooting workflow for Suzuki coupling reactions.
References
Technical Support Center: Optimizing Catalyst Loading for Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their C-N cross-coupling reactions, with a specific focus on catalyst loading.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a Buchwald-Hartwig amination?
A typical starting palladium catalyst loading for cross-coupling reactions like the Buchwald-Hartwig amination is in the range of 1-5 mol %.[1] For initial screening experiments with a new substrate, a loading of 2-3 mol % is a reasonable starting point.[1]
Q2: How does catalyst loading affect the outcome of my reaction?
Catalyst loading is a critical parameter that directly influences the reaction rate, overall yield, and efficiency.[1]
-
Higher Loading: Can lead to faster reaction times and higher conversion. However, it also increases costs and the amount of residual palladium in the final product, which can be a significant issue in pharmaceutical applications.[1]
-
Lower Loading: Is more cost-effective and environmentally friendly but may result in incomplete conversion or necessitate longer reaction times.[1][2]
Optimization is key to identifying the minimum amount of catalyst required to achieve a satisfactory yield in a reasonable timeframe.[1]
Q3: My reaction is stalled and not going to completion. Should I just add more catalyst?
While insufficient catalyst can be a reason for a stalled reaction, it's crucial to investigate other potential causes before simply increasing the loading. Catalyst deactivation is a common issue.[1] Signs of catalyst deactivation include the formation of palladium black (insoluble palladium(0)).[1] Consider these factors:
-
Inert Atmosphere: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) as oxygen can oxidize and deactivate the active Pd(0) catalyst.[1][3]
-
Reagent Purity: Use dry, high-purity reagents and anhydrous solvents.[3] Water can interfere with the catalytic cycle.[4]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and prevent aggregation.[1][5]
-
Pre-catalyst Use: Pre-catalysts, which are stable Pd(II) complexes, can be more reliable as they are efficiently reduced to the active Pd(0) species in situ.[1][6]
If these factors have been addressed, a modest increase in catalyst loading could be considered.
Q4: I'm observing significant side product formation. Can catalyst loading be a factor?
Yes, improper catalyst loading can contribute to side product formation. For example, hydrodehalogenation (reduction of the C-X bond) can be a competing reaction.[4] While often associated with catalyst deactivation pathways, running the reaction with a very low catalyst loading for an extended period might favor side reactions if the main catalytic cycle is slow. Conversely, very high catalyst loading might lead to other undesired pathways. It's important to screen a range of catalyst loadings to find the optimal balance.
Q5: When should I consider using a very low catalyst loading (e.g., < 1 mol%)?
Using a very low catalyst loading is desirable for process chemistry and large-scale synthesis to minimize costs and residual metal contamination.[7] You can explore lower catalyst loadings when:
-
You are using highly reactive substrates (e.g., aryl iodides or bromides with electron-withdrawing groups).[6]
-
You are employing a highly active and stable catalyst system (e.g., a well-chosen pre-catalyst and ligand combination).[6][8]
-
The reaction has been previously optimized for other parameters like temperature, base, and solvent.
For particularly challenging or sterically hindered substrates, it has been shown that catalyst loading can sometimes be lowered to as little as 0.25 mol% of Pd without significantly compromising the product yield.[9]
Troubleshooting Guide: Catalyst Loading Issues
This guide will help you navigate common problems related to catalyst loading in your Buchwald-Hartwig amination reactions.
Problem 1: Low or No Product Formation
If you observe low or no conversion of your starting materials, consider the following troubleshooting steps related to your catalyst.
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Reaction Stalls Before Completion
If your reaction starts but does not proceed to full conversion, catalyst decomposition is a likely culprit.[4]
Caption: Troubleshooting guide for stalled reactions.
Data Presentation: Catalyst Loading Optimization
The following tables summarize typical starting points and optimization ranges for catalyst loading based on the nature of the coupling partners.
Table 1: Recommended Catalyst Loading Ranges
| Substrate Reactivity | Aryl Halide Example | Amine Example | Typical Pd Loading (mol %) | Notes |
| High | Aryl Iodide | Secondary Aliphatic Amine | 0.5 - 2 | Lower loadings are often sufficient. |
| Medium | Aryl Bromide | Primary Aliphatic Amine | 1 - 3 | A good starting point for many common couplings. |
| Low | Aryl Chloride | Sterically Hindered Amine | 2 - 5+ | May require higher loadings and more specialized ligands.[10] |
| Challenging | Heteroaryl Chloride | Weakly Nucleophilic Amine | 2 - 5+ | Often requires careful optimization of all reaction parameters.[8] |
Table 2: Effect of Ligand-to-Palladium Ratio on Catalyst Performance
The ratio of ligand to palladium can be a critical parameter, and the optimal ratio is often ligand-dependent.[9]
| Ligand:Pd Ratio | Potential Outcome | When to Consider |
| 1:1 | Can be very active for some ligands (e.g., P(t-Bu)3 in Suzuki coupling).[9] | For bulky, electron-rich monophosphine ligands where a monoligated species is desired. |
| 2:1 | Can sometimes render the catalyst inactive for certain ligands.[9] However, for other systems, it can be effective.[9] | A common starting point for many bidentate and some monophosphine ligands to ensure full coordination to the metal center. |
| >2:1 | Generally, adding a slight excess of phosphine ligand relative to palladium can help prevent catalyst deactivation, as amines themselves can act as ligands.[11] | When using simple Pd sources like Pd(OAc)2 or Pd2(dba)3, and when catalyst deactivation is suspected. |
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination Screening Reaction
This protocol is a general starting point for optimizing catalyst loading. Note: All procedures should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.[3]
-
Glassware Preparation: Oven-dry all glassware and stir bars and allow them to cool under a stream of inert gas (nitrogen or argon).[3]
-
Reagent Addition: To a reaction vial equipped with a stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOtBu, 1.4 mmol).
-
Catalyst Addition: In a separate vial, weigh the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %) and the ligand if necessary. Add the catalyst/ligand to the reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL) via syringe.[3]
-
Reaction: Seal the vial and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).[4]
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Optimizing Catalyst Loading
-
Set up a parallel series of reactions following the general protocol above.
-
Vary the catalyst loading in each reaction (e.g., 0.5 mol %, 1 mol %, 2 mol %, and 5 mol %).
-
Keep all other reaction parameters (substrate and reagent stoichiometry, base, solvent, temperature, and reaction time) constant.
-
Monitor the conversion in each reaction at specific time points.
-
Analyze the results to determine the lowest catalyst loading that provides the desired yield in an acceptable timeframe.
This systematic approach will allow you to identify the optimal catalyst loading for your specific Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Scale-Up Guide: Buchwald-Hartwig Amination [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. mdpi.com [mdpi.com]
- 8. research.rug.nl [research.rug.nl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Troubleshooting Boc Deprotection of 2-(Boc-amino)-5-bromopyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering difficulties with the Boc deprotection of 2-(Boc-amino)-5-bromopyridine. The electron-deficient nature of the pyridine ring can make this deprotection more challenging than for other amines, often leading to incomplete reactions or the need for harsher conditions.
Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound failing or incomplete with standard TFA/DCM conditions?
A1: The deprotection of this compound can be challenging due to the electronic properties of the substrate. The pyridine ring is electron-deficient, which can destabilize the carbocation intermediate formed during the acid-catalyzed deprotection mechanism, thereby slowing down the reaction. Standard conditions like 20-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) that are effective for many other amines may be insufficient for complete deprotection of this substrate.
Q2: What are the common signs of a failed or incomplete deprotection reaction?
A2: The most common indications of an incomplete reaction are:
-
TLC Analysis: Persistence of the starting material spot (which is typically less polar than the product) after the expected reaction time.
-
LC-MS Analysis: Presence of a significant peak corresponding to the mass of the Boc-protected starting material.
-
NMR Spectroscopy: The continued presence of the characteristic tert-butyl peak (a singlet at ~1.5 ppm) in the 1H NMR spectrum of the crude product.
Q3: Can I simply increase the reaction time or temperature if my deprotection is sluggish?
A3: While extending the reaction time or moderately increasing the temperature can sometimes drive the reaction to completion, these approaches should be used with caution. Prolonged exposure to strong acids or high temperatures can lead to the formation of side products or degradation of the desired 2-amino-5-bromopyridine. It is crucial to monitor the reaction progress closely by TLC or LC-MS if you choose to modify these parameters.
Q4: Are there any common side reactions to be aware of during the deprotection of this compound?
A4: A potential side reaction during acid-mediated Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation that is generated. While the electron-deficient pyridine ring is less susceptible to this, other nucleophilic functional groups in more complex molecules could be at risk. Using a scavenger, such as anisole or triisopropylsilane (TIS), can help to mitigate this by trapping the tert-butyl cation.
Troubleshooting Guide
Problem 1: Incomplete Deprotection with Standard Acidic Conditions (TFA/DCM)
If you observe a significant amount of starting material remaining after treating this compound with standard TFA/DCM conditions, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete Boc deprotection.
Comparative Data on Deprotection Protocols
| Reagent/Solvent | Temperature (°C) | Time | Substrate | Yield (%) | Reference |
| 4M HCl in Dioxane | Room Temp. | 30 min | General Nα-Boc amino acids | High | [1][2][3][4][5] |
| TFA in DCM (1:1) | Room Temp. | 1-4 h | General Boc-amines | High | [6] |
| 100% TFA | Room Temp. | 5 min | Peptides (comparative study) | Variable | [7] |
| HFIP | 100 °C | 3 h | 5-bromopyridine-2-carboxylic acid t-butyl ester | 95 | [8] |
Note: Yields are highly substrate-dependent. These conditions serve as a starting point for optimization.
Experimental Protocols
Protocol 1: Deprotection using 4M HCl in Dioxane
This method is often more effective than TFA for electron-deficient substrates.
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Anhydrous 1,4-dioxane
-
Diethyl ether (for precipitation)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane in a round-bottom flask.
-
To the stirred solution, add 4M HCl in dioxane (typically 5-10 equivalents).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent in vacuo.
-
Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection using Trifluoroacetic Acid (TFA)
For this substrate, using a higher concentration of TFA may be necessary.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Round-bottom flask with a stir bar
-
Ice bath
Procedure:
-
Dissolve the this compound in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 50% v/v or neat TFA).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Once complete, carefully concentrate the reaction mixture in vacuo to remove excess TFA and DCM.
-
The resulting residue can be neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent, or the TFA salt can be precipitated with a non-polar solvent like diethyl ether.
Alternative Deprotection Strategies
If standard acidic conditions fail or are incompatible with other functional groups in your molecule, consider these alternative approaches:
Lewis Acid-Mediated Deprotection
Lewis acids offer a milder, non-protic alternative for Boc cleavage.
-
Zinc Bromide (ZnBr₂): Can be used in DCM and is particularly effective for selectively cleaving secondary N-Boc groups.
-
Trimethylsilyl Iodide (TMSI): A mild and efficient reagent, often used for sensitive substrates.
Thermal Deprotection
In some cases, simply heating the Boc-protected compound in a suitable solvent (e.g., diphenyl ether, or in some cases, water or 2,2,2-trifluoroethanol) can effect deprotection without the need for an acid catalyst.[9] This method is advantageous for its "green" credentials but may require high temperatures (often >150 °C) and is not suitable for thermally sensitive molecules.
Logical Relationship of Deprotection Failure and Solutions
Caption: Causes and solutions for Boc deprotection failure.
References
- 1. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. experts.arizona.edu [experts.arizona.edu]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. fiveable.me [fiveable.me]
- 8. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 9. heteroletters.org [heteroletters.org]
Troubleshooting poor solubility of 2-(Boc-amino)-5-bromopyridine in reactions
Welcome to the technical support center for 2-(Boc-amino)-5-bromopyridine. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of this reagent in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It features a pyridine ring functionalized with a bromine atom, making it an excellent substrate for cross-coupling reactions like Suzuki and Buchwald-Hartwig amination, and a Boc-protected amine group. The combination of the crystalline nature of the pyridine core and the bulky, non-polar tert-butyloxycarbonyl (Boc) group can lead to poor solubility in many common organic solvents, which can hinder reaction rates and lead to incomplete conversions.
Q2: What are the general solubility characteristics of this compound?
While quantitative solubility data is not widely published, its solubility profile can be inferred from its structure and from data for its parent compound, 2-amino-5-bromopyridine. The Boc group generally decreases polarity. The compound is expected to be sparingly soluble in non-polar solvents and moderately soluble in polar aprotic solvents.
Q3: My this compound won't dissolve in my reaction solvent. What are the most common causes?
Several factors can contribute to poor solubility:
-
Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for dissolving the reagent.
-
High Concentration: You may be attempting to run the reaction at a concentration above the saturation point of the substrate in that specific solvent and temperature.
-
Low Temperature: The solubility of most solids, including this one, is temperature-dependent. Room temperature may be insufficient for complete dissolution.
-
Kinetic Factors: Dissolution takes time. Insufficient stirring or time can give the false impression of insolubility.
Q4: How does the Boc protecting group affect the solubility compared to the parent amine, 2-amino-5-bromopyridine?
The Boc (tert-butyloxycarbonyl) group is large and hydrophobic. Its presence removes the hydrogen-bonding capability of the amine proton and adds a significant non-polar character to the molecule. This generally decreases solubility in polar protic solvents (like water or ethanol) and may increase solubility in less polar organic solvents (like Dichloromethane or Toluene) compared to the parent 2-amino-5-bromopyridine.
Data Presentation: Qualitative Solubility Profile
The following table provides a general guideline for the solubility of this compound in common laboratory solvents. This information is qualitative and intended for initial solvent screening.
| Solvent | Solvent Type | Expected Solubility | Notes |
| Toluene | Non-polar Aromatic | Sparingly Soluble to Soluble with Heating | Common solvent for Suzuki and Buchwald-Hartwig reactions.[1][2][3] |
| 1,4-Dioxane | Polar Aprotic Ether | Moderately Soluble | Often used in cross-coupling reactions, sometimes with water as a co-solvent.[1][4] |
| Tetrahydrofuran (THF) | Polar Aprotic Ether | Moderately Soluble | Another common choice, though sometimes gives lower yields in Buchwald-Hartwig reactions.[4] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | A strong solvent that can dissolve many poorly soluble compounds.[5][6] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A very powerful solvent, often used as a last resort. Can be difficult to remove.[5][] |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly Soluble | May be suitable for some applications. |
| Dichloromethane (DCM) | Chlorinated | Moderately Soluble | Good for initial dissolution but has a low boiling point, limiting reaction temperature.[5] |
| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The non-polar Boc group limits solubility in alcohols. |
| Water | Polar Protic | Insoluble | The compound is highly non-polar and will not dissolve in water. |
Troubleshooting Guide for Poor Solubility
Issue: My reaction is sluggish or has stalled, and I see solid starting material in the flask.
This is a classic sign that poor solubility is limiting your reaction. A heterogeneous mixture can lead to slow reaction kinetics and incomplete conversion.
Solution Workflow:
-
Confirm Reagent Purity: Impurities can sometimes negatively impact solubility.[5]
-
Solvent Screening: The first step is to find a more suitable solvent or solvent system. Use the table above as a guide.
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of the starting material.[5]
-
Use a Co-Solvent System: If a single solvent is ineffective, a mixture of solvents can provide the desired properties.[][8]
-
Employ Mechanical Assistance: Techniques like sonication can help break up solid particles and facilitate dissolution.[5]
Mandatory Visualizations
Caption: A stepwise workflow for troubleshooting the poor solubility of a reagent.
Caption: Key factors and their relationships in determining reagent solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for dissolving this compound at the desired reaction concentration.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., Toluene, Dioxane, THF, DMF, DMSO, DCM)
-
Small vials (e.g., 1-dram) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
Methodology:
-
Preparation: To several separate vials, add a pre-weighed amount of this compound.
-
Calculation: Calculate the volume of solvent needed in each vial to achieve the target concentration of your planned reaction.
-
Solvent Addition: Add the calculated volume of a different solvent to each vial.
-
Agitation: Cap the vials securely and vortex each one for 30 seconds. Place them on a magnetic stir plate and stir vigorously for 15-20 minutes at room temperature.
-
Observation: Visually inspect each vial for undissolved solids. A clear solution indicates good solubility at that concentration. A cloudy suspension or visible precipitate indicates poor solubility.
-
Selection: Choose the solvent that provides the clearest solution for your reaction.
Protocol 2: Solubility Enhancement Using Temperature
Objective: To determine if heating can improve the solubility of this compound in a chosen solvent.
Materials:
-
Vials from Protocol 1 that showed poor solubility.
-
Heated stir plate or oil bath.
-
Thermometer.
Methodology:
-
Setup: Place the vial containing the substrate suspension in the chosen solvent on a heated stir plate or in an oil bath.
-
Gradual Heating: Begin stirring and slowly increase the temperature in 10-15 °C increments.
-
Observation: Monitor the mixture closely. Note the temperature at which the solid completely dissolves to form a clear solution.
-
Caution: Be mindful of the solvent's boiling point. Do not exceed it in an open or loosely capped vial. Also, confirm that the reaction temperature is compatible with the stability of all reactants and catalysts.[5]
Protocol 3: Employing a Co-Solvent System
Objective: To improve solubility by using a mixture of two or more miscible solvents.[8][9]
Scenario: The reagent is poorly soluble in a primary, less polar reaction solvent (e.g., Toluene) but highly soluble in a more polar one (e.g., DMF).
Methodology:
-
Initial Dissolution: In a small, separate vial, dissolve the this compound in a minimal amount of the "stronger" solvent (e.g., DMF) in which it is highly soluble.
-
Transfer: While vigorously stirring the primary reaction solvent (e.g., Toluene) in your main reaction flask, slowly add the concentrated solution of the substrate via syringe.
-
Observation: Observe if a precipitate forms. Often, the substrate will remain in solution.
-
Ratio Optimization: The ideal ratio of co-solvents (e.g., 10:1 Toluene:DMF) may require some experimentation to maximize solubility while minimizing potential negative effects of the stronger solvent on the reaction.
Protocol 4: Aiding Dissolution with Sonication
Objective: To use ultrasonic waves to break down agglomerates of solid particles and enhance the rate of dissolution.[5]
Materials:
-
Reaction flask with the substrate and solvent.
-
Ultrasonic bath.
Methodology:
-
Preparation: Prepare the mixture of this compound and the chosen solvent in the reaction flask.
-
Sonication: Place the flask into the ultrasonic bath, ensuring the water level in the bath is sufficient to cover the solvent level in the flask.
-
Application: Turn on the bath for intervals of 5-10 minutes.
-
Inspection: After each interval, remove the flask and visually inspect the solution. Continue sonication until the solid is fully dissolved or no further dissolution is observed.
-
Note: Sonication can gently warm the sample. This can be used in combination with controlled heating.
References
- 1. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. Co-solvent: Significance and symbolism [wisdomlib.org]
Technical Support Center: Minimizing Homocoupling in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize unwanted homocoupling side reactions in your cross-coupling experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is a common side reaction in cross-coupling catalysis where two identical molecules of a coupling partner react with each other to form a symmetrical product. For instance, in a Suzuki reaction between an aryl halide and a boronic acid, the homocoupling of the boronic acid would result in a biaryl compound derived from two boronic acid molecules. This undesired process consumes the starting material, reduces the yield of the desired cross-coupled product, and complicates the purification process.
Q2: What are the primary causes of homocoupling?
A2: The main culprits behind homocoupling vary depending on the specific cross-coupling reaction, but common causes include:
-
Presence of Oxygen: Oxygen can act as an oxidant, promoting the homocoupling of organometallic reagents. This is a significant issue in Suzuki and Sonogashira couplings.[1]
-
Palladium(II) Precatalysts: The use of Pd(II) precatalysts can lead to homocoupling during the in-situ reduction to the active Pd(0) species.[2]
-
Copper Co-catalyst (in Sonogashira): In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the oxidative dimerization of terminal alkynes, a process known as Glaser coupling.[3]
-
Reaction Temperature: Higher reaction temperatures can sometimes favor the homocoupling pathway.
-
Substrate Reactivity: Highly reactive organometallic reagents may be more prone to homocoupling.
Q3: How can I detect the presence of homocoupling byproducts?
A3: Homocoupling byproducts can be identified using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): Homocoupling products often have different polarities compared to the desired cross-coupled product and starting materials, allowing for their visualization on a TLC plate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate and identify the homocoupling byproduct by its mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the symmetrical homocoupled product.
Q4: Are there general strategies to minimize homocoupling across different types of cross-coupling reactions?
A4: Yes, several general strategies are effective:
-
Maintain an Inert Atmosphere: Rigorously excluding oxygen by working under an inert atmosphere (e.g., nitrogen or argon) is crucial.[3]
-
Use High-Purity Reagents and Solvents: Impurities can negatively impact the catalytic cycle.
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand can significantly influence the competition between cross-coupling and homocoupling.
-
Control Reagent Stoichiometry: Using a slight excess of one coupling partner can sometimes suppress the homocoupling of the other.
-
Slow Addition of Reagents: The slow addition of a reactive coupling partner can maintain its low concentration in the reaction mixture, disfavoring bimolecular homocoupling.
Troubleshooting Guides
Issue 1: Significant Homocoupling of Boronic Acid in Suzuki Reactions
If you are observing a high percentage of biaryl byproduct from the homocoupling of your boronic acid in a Suzuki reaction, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting boronic acid homocoupling in Suzuki reactions.
Detailed Troubleshooting Steps:
-
Problem: High levels of boronic acid homocoupling.
-
Potential Cause 1: Presence of Oxygen. Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then promote homocoupling.
-
Solution: Ensure all solvents and the reaction mixture are thoroughly degassed. Use techniques like freeze-pump-thaw cycles for rigorous oxygen removal or sparge solvents with an inert gas (argon or nitrogen) for at least 30-60 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Potential Cause 2: Use of a Pd(II) Precatalyst. Pd(II) sources can directly react with the boronic acid, leading to homocoupling during their reduction to the active Pd(0) catalyst.
-
Solution: Switch to a Pd(0) precatalyst such as Pd(PPh3)4 or Pd2(dba)3. If using a Pd(II) source is unavoidable, consider adding a mild reducing agent like potassium formate.[2]
-
-
Potential Cause 3: Inappropriate Ligand. The ligand plays a crucial role in the catalytic cycle.
-
Solution: Screen bulky, electron-rich phosphine ligands. These ligands can accelerate the desired reductive elimination step, outcompeting the homocoupling pathway.
-
-
Issue 2: Formation of Diyne Byproduct (Glaser Coupling) in Sonogashira Reactions
The formation of a symmetrical diyne byproduct is a common issue in copper-catalyzed Sonogashira reactions.
Troubleshooting Workflow
Caption: A decision-making workflow for minimizing Glaser coupling in Sonogashira reactions.
Detailed Troubleshooting Steps:
-
Problem: Significant formation of diyne byproduct.
-
Potential Cause 1: Copper(I) Co-catalyst and Oxygen. The combination of a copper(I) co-catalyst and oxygen is the primary driver for Glaser coupling.[3]
-
Solution 1: Employ Copper-Free Conditions. Numerous copper-free Sonogashira protocols have been developed and are highly effective at eliminating this side reaction.
-
Solution 2: Rigorous Deoxygenation. If using a copper co-catalyst is necessary, ensure the reaction is performed under a strictly inert atmosphere.
-
-
Potential Cause 2: Sub-optimal Base. The choice of base can influence the extent of homocoupling.
-
Solution: While tertiary amines like triethylamine are common, secondary amines such as piperidine or diisopropylamine can sometimes be more effective at suppressing homocoupling.
-
-
Potential Cause 3: High Alkyne Concentration. A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction.
-
Solution: Add the terminal alkyne slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the alkyne low.
-
-
Data on Minimizing Homocoupling
The following tables provide quantitative data on how various reaction parameters can influence the extent of homocoupling.
Table 1: Effect of Atmosphere on Homocoupling in Sonogashira Coupling
| Entry | Coupling Partners | Atmosphere | Homocoupling Yield (%) | Reference |
| 1 | 4-Iodo-N,N-dimethylaniline + Trimethylsilylacetylene | Standard | High | [4] |
| 2 | 4-Iodo-N,N-dimethylaniline + Trimethylsilylacetylene | H2/N2 or H2/Ar | ~2 | [4] |
Table 2: Influence of Palladium Precatalyst on Homocoupling in Suzuki Coupling
| Entry | Palladium Precatalyst | Homocoupling Product (%) | Note |
| 1 | Pd(OAc)2 | High | Pd(II) source, can promote homocoupling during reduction. |
| 2 | Pd(PPh3)4 | Low | Pd(0) source, directly enters the catalytic cycle. |
| 3 | Pd2(dba)3 | Low | Pd(0) source, often used with a phosphine ligand. |
| 4 | Buchwald Precatalysts (G3, G4) | Very Low | Efficiently generate the active Pd(0) species. |
Note: Specific percentages can vary significantly based on substrates and other reaction conditions. The trends presented are generally observed.
Experimental Protocols
Protocol 1: General Procedure for Degassing Solvents
A. Sparging with Inert Gas:
-
Ensure all glassware is oven-dried and cooled under a stream of inert gas (argon or nitrogen).
-
Add the solvent to a flask equipped with a magnetic stir bar and a septum.
-
Insert a long needle connected to an inert gas source, ensuring the needle tip is below the solvent surface.
-
Insert a short needle as an outlet.
-
Bubble the inert gas through the solvent for 30-60 minutes while stirring.
-
Remove the needles and maintain a positive pressure of inert gas over the solvent.
B. Freeze-Pump-Thaw (for more rigorous degassing):
-
Place the solvent in a Schlenk flask equipped with a magnetic stir bar.
-
Freeze the solvent by immersing the flask in liquid nitrogen.
-
Once completely frozen, open the flask to a high vacuum line and evacuate for 10-15 minutes.
-
Close the stopcock to the vacuum and thaw the solvent in a water bath.
-
Repeat this freeze-pump-thaw cycle at least three times.
-
After the final cycle, backfill the flask with an inert gas.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is adapted for the coupling of an aryl bromide with a terminal alkyne.
-
Reaction Setup: To an oven-dried Schlenk flask under a positive pressure of argon, add the aryl bromide (1.0 mmol, 1.0 equiv), a palladium precatalyst (e.g., Pd(PPh3)2Cl2, 2 mol%), and a suitable ligand if required.
-
Solvent and Base Addition: Add a degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv) via syringe.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise to the stirred reaction mixture. For highly reactive alkynes prone to homocoupling, slow addition over 30-60 minutes using a syringe pump is recommended.
-
Reaction Monitoring: Heat the reaction to the desired temperature (can range from room temperature to 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizing Reaction Pathways
The following diagram illustrates the competition between the desired cross-coupling pathway and the undesired homocoupling pathway in a generic palladium-catalyzed reaction.
Caption: Competing pathways of cross-coupling and homocoupling in palladium-catalyzed reactions.
References
Technical Support Center: Reactions of 2-(Boc-amino)-5-bromopyridine
Welcome to the Technical Support Center for reactions involving 2-(Boc-amino)-5-bromopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the impact of base selection in common cross-coupling reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound, with a focus on the role of the base.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing low to no formation of the desired product. What is the likely cause related to the base, and how can I troubleshoot it?
Answer:
Low yields in Suzuki couplings of this compound can often be attributed to an inappropriate choice of base. The base plays a crucial role in the activation of the boronic acid for transmetalation.[1][2]
Possible Causes and Solutions:
-
Insufficient Basicity: The selected base may be too weak to effectively form the boronate species, which is more nucleophilic than the corresponding boronic acid.
-
Poor Solubility of the Base: If the base is not soluble in the reaction solvent, it can lead to a heterogeneous mixture and inefficient reaction.
-
Side Reactions Promoted by the Base: A base that is too strong or used in excess can lead to side reactions such as protodeborylation of the boronic acid or decomposition of the starting material.
-
Solution: Screen a panel of bases with varying strengths. Sometimes, a moderately strong base provides the best balance between reactivity and stability of the reaction components.
-
-
Boc-Group Instability: Strong bases, particularly at elevated temperatures, can lead to the deprotection of the Boc group, causing complications in the reaction and purification.
-
Solution: If Boc deprotection is suspected, consider using a milder base like K₂CO₃ or Na₂CO₃, potentially with a longer reaction time or a more active catalyst system. Monitoring the reaction by TLC or LC-MS for the appearance of the deprotected starting material can help diagnose this issue.
-
Issue 2: Catalyst Deactivation in Buchwald-Hartwig Amination
Question: During a Buchwald-Hartwig amination of this compound, my reaction stalls, and I observe the formation of palladium black. How can the choice of base contribute to this, and what are the remedies?
Answer:
Catalyst deactivation, often indicated by the precipitation of palladium black, is a common issue in Buchwald-Hartwig aminations. The base is a critical component of the catalytic cycle, and its selection can significantly influence the stability and activity of the palladium catalyst.[6][7]
Possible Causes and Solutions:
-
Base-Induced Ligand Degradation or Catalyst Aggregation: Some strong bases can react with the phosphine ligand or promote the aggregation of the palladium catalyst, leading to the formation of inactive palladium black.
-
Incomplete Deprotonation of the Amine: A base that is too weak may not efficiently deprotonate the amine-palladium complex, which can stall the catalytic cycle and lead to catalyst decomposition pathways.[6][8]
-
Solution: For less nucleophilic amines, a stronger, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) might be necessary.[9] However, compatibility with the Boc-protecting group must be considered.
-
-
Reaction with the Pyridine Nitrogen: The pyridine nitrogen in the substrate can coordinate to the palladium center, inhibiting its catalytic activity. While this is primarily a substrate and ligand issue, the base can influence the overall stability of the catalytic intermediates.[7]
-
Solution: The use of sterically bulky ligands is the primary solution.[7] The base should be chosen to facilitate a rapid catalytic turnover, minimizing the time the catalyst is susceptible to inhibition.
-
Frequently Asked Questions (FAQs)
Q1: Which bases are generally recommended for Suzuki-Miyaura reactions with this compound?
A1: For Suzuki-Miyaura couplings of this compound, inorganic bases are generally preferred. A good starting point is K₃PO₄ or K₂CO₃.[4][10] Cs₂CO₃ is also a viable and often effective option, particularly for more challenging couplings.[11] The choice can be solvent-dependent, and screening a few different bases is always recommended for optimization.
Q2: Can I use organic bases like triethylamine (TEA) for Suzuki or Buchwald-Hartwig reactions with this substrate?
A2: Organic bases like triethylamine are generally less effective for Suzuki-Miyaura reactions as they are often not strong enough to promote the formation of the boronate complex efficiently.[12] For Buchwald-Hartwig aminations, stronger non-nucleophilic organic bases like DBU can sometimes be used, but inorganic bases or alkoxides are more common.[9]
Q3: How does the choice of base affect potential side reactions?
A3: The base can influence several side reactions. In Suzuki couplings, a strong base can cause protodeborylation of the boronic acid. In both Suzuki and Buchwald-Hartwig reactions, an inappropriate base can lead to dehalogenation of the this compound.[1] Furthermore, strong bases can promote the decomposition of sensitive functional groups, including the Boc-protecting group.
Q4: What is the impact of the base on the lithiation-borylation of this compound?
A4: In a lithiation-borylation sequence, the initial lithiation is typically achieved with a strong organolithium base like n-butyllithium or LDA at low temperatures. The choice of base and additives like TMEDA can influence the regioselectivity and efficiency of the deprotonation. The subsequent borylation step is not directly influenced by an external base but is a reaction of the lithiated intermediate with a boron electrophile (e.g., triisopropyl borate). It is crucial that the organolithium base is consumed in the lithiation step to avoid unwanted reactions with the borylation agent.
Data Presentation
Table 1: Comparison of Bases in a Model Suzuki-Miyaura Coupling of an Aminopyridine Derivative
| Entry | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 85 | [4] |
| 2 | Na₂CO₃ | DMF/H₂O | 80 | 98 | [12] |
| 3 | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (Microwave) | 81 | [11] |
| 4 | Cs₂CO₃ | Toluene | 70-80 | 80 | [11] |
Note: Data is compiled for structurally similar aminopyridine substrates and is intended to be representative. Optimal conditions for this compound may vary.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 85-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., a G3 XPhos precatalyst, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and the base (e.g., Cs₂CO₃, 1.5-2.0 eq.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for low yield in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Poisoning Issues with 2-(Boc-amino)-5-bromopyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering catalyst poisoning issues during experiments involving 2-(Boc-amino)-5-bromopyridine.
Troubleshooting Guide
Low yields or stalled reactions when using this compound in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination are often linked to catalyst poisoning. The exposed pyridine nitrogen can coordinate to the metal center of the catalyst (commonly palladium), leading to deactivation. The 2-(Boc-amino) group introduces specific steric and electronic factors that can influence this process.
Problem: Low or No Product Yield
Possible Cause 1: Catalyst Poisoning by Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen of this compound can bind to the palladium catalyst, inhibiting its activity. This is a common issue with pyridine-containing substrates.
-
Solution 1: Ligand Selection. The choice of phosphine ligand is critical to shield the palladium center and prevent coordination by the pyridine nitrogen. Bulky, electron-rich ligands are often more effective. Consider screening ligands such as those from the Buchwald or Hartwig series.
-
Solution 2: Use of Pre-formed Catalysts. Modern pre-catalysts are designed to be more resistant to poisoning and can improve reaction outcomes.
-
Solution 3: Increase Catalyst Loading. While not always ideal from a cost perspective, increasing the catalyst loading can sometimes compensate for the partial deactivation.
| Ligand Type | Example Ligands | Suitability for this compound |
| Bulky Biarylphosphines | XPhos, SPhos, RuPhos, BrettPhos | High - Often effective in mitigating pyridine poisoning. |
| Bidentate Phosphines | Xantphos, dppf | Moderate - Can be effective but may be less robust than bulky monophosphines. |
| Traditional Phosphines | PPh₃ | Low - Generally not recommended for this substrate due to insufficient steric bulk. |
Possible Cause 2: Suboptimal Reaction Conditions
Incorrect base, solvent, or temperature can exacerbate catalyst deactivation or lead to poor reactivity.
-
Solution 1: Base Screening. The choice of base is crucial. A base that is too weak may not be effective, while an overly strong base could lead to side reactions.
-
Solution 2: Solvent Choice. The solvent should be anhydrous and thoroughly degassed. Toluene and dioxane are common choices for these types of reactions.
-
Solution 3: Temperature Optimization. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.
| Parameter | Recommended Starting Conditions | Notes |
| Base | K₃PO₄, Cs₂CO₃, NaOtBu | The choice of base can be substrate and reaction dependent. |
| Solvent | Toluene, Dioxane (anhydrous, degassed) | Ensure all reagents are soluble in the chosen solvent system. |
| Temperature | 80-110 °C | Monitor for signs of catalyst decomposition (e.g., formation of palladium black). |
Possible Cause 3: Poor Quality of Reagents or Inert Atmosphere
Palladium catalysts are sensitive to oxygen and moisture. Impurities in starting materials can also act as catalyst poisons.
-
Solution 1: Ensure Rigorous Inert Atmosphere. Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
-
Solution 2: Use High-Purity Reagents. Ensure that the this compound and other reagents are of high purity and dry.
Frequently Asked Questions (FAQs)
Q1: Why is this compound particularly challenging in palladium-catalyzed cross-coupling reactions?
A1: The primary challenge arises from the pyridine nitrogen, which can act as a Lewis base and coordinate to the palladium catalyst, leading to its deactivation or "poisoning".[1][2] This prevents the catalyst from participating effectively in the catalytic cycle. The Boc-amino group at the 2-position adds steric bulk near the pyridine nitrogen, which can influence its ability to coordinate to the catalyst.
Q2: What are the visible signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
A significant slowdown or complete halt of the reaction, resulting in low conversion of the starting material.[3]
-
The formation of a black precipitate, commonly known as "palladium black," which indicates that the palladium has precipitated out of the catalytic cycle.[2]
-
A change in the color of the reaction mixture that is inconsistent with a productive reaction.
Q3: How does the Boc-amino group at the 2-position affect catalyst poisoning?
A3: The tert-butoxycarbonyl (Boc) protecting group is sterically demanding. This bulkiness in close proximity to the pyridine nitrogen can, in some cases, hinder the coordination of the pyridine to the palladium center, thus mitigating catalyst poisoning to some extent. However, the electronic effects of the Boc-amino group can also influence the basicity of the pyridine nitrogen, which in turn affects its poisoning potential.[3][4]
Q4: Which palladium catalysts and ligands are recommended for reactions with this compound?
A4: For challenging substrates like this compound, it is advisable to use highly active catalyst systems. This often involves a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand. Pre-formed catalysts, often called "precatalysts," from the Buchwald and Hartwig research groups have shown great success with similar challenging substrates.[5][6]
Q5: Can I use copper or nickel catalysts for cross-coupling reactions with this compound?
A5: While palladium is the most common catalyst for these reactions, copper and nickel-based systems can be alternatives. However, they are also susceptible to poisoning by nitrogen-containing compounds.[7] The specific reaction conditions would need to be optimized for these catalysts.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This is a general guideline and may require optimization for your specific boronic acid/ester.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), a suitable base (e.g., K₃PO₄, 2.0 eq.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2-5 mol%) and a bulky phosphine ligand like SPhos (4-10 mol%)).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle can be interrupted by the coordination of this compound to the active Pd(0) catalyst, leading to a deactivated species.
Caption: A systematic workflow for troubleshooting low yields in reactions involving this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 2-(Boc-amino)-5-bromopyridine
For researchers, scientists, and drug development professionals, the rigorous characterization of chemical intermediates is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methods for the characterization of 2-(Boc-amino)-5-bromopyridine, a key building block in organic synthesis. We present a comparative analysis of this compound with a close structural analog, 2-(Boc-amino)-5-chloropyridine, to offer a broader perspective on analytical strategies for this class of molecules.
Executive Summary
This guide outlines and compares the principal analytical techniques for the structural elucidation and purity assessment of this compound and its chloro-analog. The primary methods discussed include Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Elemental Analysis. While specific experimental data for these compounds is not always publicly available, this guide provides representative experimental protocols adapted from established methods for similar compounds and presents example data in a comparative format.
Introduction to Analytical Strategies
The comprehensive characterization of a pharmaceutical intermediate like this compound requires a multi-pronged analytical approach. Spectroscopic techniques are indispensable for confirming the molecular structure, while chromatographic methods are the gold standard for determining purity and identifying related substances.
A logical workflow for the characterization of these compounds is presented below.
Analytical Workflow for Characterization
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound, confirming the presence of key functional groups and the overall connectivity of the atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see a singlet for the nine equivalent protons of the Boc group, and distinct signals for the three protons on the pyridine ring.
¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. Key signals include those for the carbonyl and quaternary carbons of the Boc group, and the carbons of the pyridine ring.
Table 1: Example ¹H and ¹³C NMR Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | ¹H | ~8.2 | d | ~2.5 | H-6 |
| ~7.8 | dd | ~8.8, 2.5 | H-4 | ||
| ~7.7 | d | ~8.8 | H-3 | ||
| ~1.5 | s | - | -C(CH₃)₃ | ||
| ¹³C | ~152 | s | - | C=O | |
| ~148 | s | - | C-5 | ||
| ~140 | s | - | C-6 | ||
| ~115 | s | - | C-3 | ||
| ~108 | s | - | C-2 | ||
| ~81 | s | - | -C (CH₃)₃ | ||
| ~28 | s | - | -C(C H₃)₃ | ||
| 2-(Boc-amino)-5-chloropyridine | ¹H | ~8.1 | d | ~2.6 | H-6 |
| ~7.7 | dd | ~8.7, 2.6 | H-4 | ||
| ~7.6 | d | ~8.7 | H-3 | ||
| ~1.5 | s | - | -C(CH₃)₃ | ||
| ¹³C | ~152 | s | - | C=O | |
| ~146 | s | - | C-5 | ||
| ~138 | s | - | C-6 | ||
| ~125 | s | - | C-2 | ||
| ~114 | s | - | C-3 | ||
| ~81 | s | - | -C (CH₃)₃ | ||
| ~28 | s | - | -C(C H₃)₃ |
Note: The chemical shifts are approximate and can vary depending on the solvent and instrument.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and can offer structural information through fragmentation analysis. For halogenated compounds like this compound, the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.
Table 2: Expected Mass Spectrometry Data
| Compound | Ionization Mode | Expected [M+H]⁺ (m/z) | Key Isotopic Peaks (m/z) |
| This compound | ESI+ | 273.0/275.0 | [M+H]⁺ and [M+H+2]⁺ in ~1:1 ratio |
| 2-(Boc-amino)-5-chloropyridine | ESI+ | 229.1/231.1 | [M+H]⁺ and [M+H+2]⁺ in ~3:1 ratio |
Chromatographic Methods for Purity Assessment
Chromatographic techniques are essential for separating the main compound from any impurities, thereby allowing for an accurate assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the purity analysis of Boc-protected aminopyridines. A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
Table 3: Representative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Table 4: Example HPLC Purity Data
| Compound | Retention Time (min) | Purity by Area % |
| This compound | ~15.2 | >98% |
| 2-(Boc-amino)-5-chloropyridine | ~14.5 | >98% |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable impurities. For a compound like this compound, which may have limited volatility, GC-MS is more likely to be used to detect residual solvents or low molecular weight starting materials.
Other Analytical Techniques
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. The experimental values should be within ±0.4% of the theoretical values for a pure sample.
Table 5: Theoretical vs. Example Elemental Analysis Data
| Compound | Element | Theoretical % | Example Found % |
| This compound | C | 43.98 | 43.85 |
| (C₁₀H₁₃BrN₂O₂) | H | 4.80 | 4.75 |
| N | 10.26 | 10.18 | |
| 2-(Boc-amino)-5-chloropyridine | C | 52.52 | 52.45 |
| (C₁₀H₁₃ClN₂O₂) | H | 5.73 | 5.69 |
| N | 12.25 | 12.18 |
Experimental Protocols
Representative Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts for both ¹H and ¹³C spectra based on known chemical shift ranges and coupling patterns.
Representative Protocol for HPLC Analysis
-
Mobile Phase Preparation: Prepare the mobile phases as described in Table 3. Filter and degas the solvents before use.
-
Sample Preparation: Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water). Dilute as necessary to an appropriate working concentration (e.g., 0.1 mg/mL).
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Injection and Data Acquisition: Inject the sample and run the gradient program as detailed in Table 3. Record the chromatogram.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the area percentage of the main peak to determine the purity.
Comparison of Alternatives
The choice of analytical methodology for characterizing this compound versus its chloro-analog is largely similar. The primary differences in the expected data arise from the different halogens.
A Comparative Guide to the Analysis of 2-(Boc-amino)-5-bromopyridine: GC-MS vs. HPLC
For researchers, scientists, and drug development professionals, the accurate analysis of pharmaceutical intermediates is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the characterization of 2-(Boc-amino)-5-bromopyridine, a key building block in modern medicinal chemistry.
This document outlines detailed experimental protocols for both methodologies, presents a comparative summary of their performance, and includes workflow diagrams to assist in method selection and implementation.
Comparative Performance
The choice between GC-MS and HPLC for the analysis of this compound depends on the specific analytical requirements, such as the need for structural confirmation, quantitative accuracy, and sample throughput. The following table summarizes the key performance characteristics of each technique for this application.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile/semi-volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, typically with UV detection. |
| Sample Volatility | Requires volatile and thermally stable analytes. Direct analysis of this compound may be challenging due to the thermal lability of the Boc protecting group.[1][2][3] Derivatization is often necessary.[4] | Well-suited for non-volatile and thermally labile compounds.[2] |
| Limit of Detection (LOD) | Typically in the picogram (pg) to femtogram (fg) range, especially with selected ion monitoring (SIM). | Generally in the nanogram (ng) to picogram (pg) range, depending on the chromophore and detector. |
| Limit of Quantitation (LOQ) | Low picogram (pg) range. | Nanogram (ng) range. |
| Accuracy | High, especially when using isotopically labeled internal standards. | High, with proper calibration. |
| Precision | Excellent, with relative standard deviations (RSDs) typically below 5%. | Excellent, with RSDs typically below 2% for repeat injections. |
| Structural Information | Provides detailed structural information from mass fragmentation patterns. | Limited to chromatographic behavior and UV absorbance, unless coupled with a mass spectrometer (LC-MS). |
| Throughput | Moderate; run times are typically in the range of 15-30 minutes. | High; modern UHPLC systems can achieve run times of less than 10 minutes. |
| Challenges | Potential for thermal degradation of the Boc group in the injector port, leading to inaccurate quantification.[3] Need for derivatization can add complexity. | Matrix effects can interfere with quantification. Co-elution of impurities with similar polarity can be a challenge. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Given the thermally labile nature of the tert-butoxycarbonyl (Boc) protecting group, direct GC-MS analysis of this compound is challenging. The high temperatures of the GC inlet can cause the Boc group to cleave, leading to the analysis of the deprotected 2-amino-5-bromopyridine and an inaccurate representation of the original sample. To mitigate this, two approaches are proposed: a method with a "soft" injection technique and a method involving derivatization.
Method A: Cool On-Column Injection (without derivatization)
This method minimizes thermal stress on the analyte by depositing the sample directly onto the column at a low temperature.
-
Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS) equipped with a cool on-column (COC) injector.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Cool on-column, tracking the oven temperature.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
Method B: Silylation Derivatization followed by Split/Splitless Injection
Derivatization of the amine group with a silylating agent increases thermal stability and volatility.
-
Derivatization Procedure:
-
Dry a 100 µg aliquot of the sample under a stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Instrumentation: Standard GC-MS with a split/splitless injector.
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless (1 µL injection volume).
-
GC and MS conditions: As described in Method A.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is a robust and reliable method for the analysis of this compound, as it avoids the issue of thermal degradation.
-
Instrumentation: HPLC or UHPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-19 min: 90% to 10% B
-
19-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
Methodology Workflow and Logic Diagrams
To visually represent the experimental and logical workflows, the following diagrams have been generated using Graphviz.
References
- 1. Fast, very fast, and ultra-fast gas chromatography-mass spectrometry of thermally labile steroids, carbamates, and drugs in supersonic molecular beams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Neglected Dimension in Pesticide Residues: Emerging Green and Enantioselective Strategies for the Analysis and Removal of Chiral Pesticides [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of trimethylsilylperoxy derivatives of thermally labile hydroperoxides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Protection of 2-Amino-5-bromopyridine: A Guide to Alternatives Beyond Boc
In the synthesis of complex molecules and pharmaceutical intermediates, the strategic use of protecting groups is paramount. For researchers and drug development professionals working with 2-amino-5-bromopyridine, a versatile building block, the tert-butyloxycarbonyl (Boc) group has been a common choice for masking the reactive 2-amino functionality. However, the often harsh acidic conditions required for Boc deprotection can be incompatible with sensitive substrates, prompting the exploration of alternative protective strategies. This guide provides an objective comparison of viable alternatives to Boc protection for 2-amino-5-bromopyridine, supported by experimental data and detailed protocols to aid in the selection of the most suitable protecting group for a given synthetic route.
Performance Comparison of Amino Protecting Groups
The selection of an appropriate protecting group hinges on several factors, including its ease of introduction and removal, its stability to various reaction conditions, and its impact on the overall yield. The following table summarizes the performance of several alternatives to the Boc group for the protection of the 2-amino group, drawing on data from studies on 2-aminopyridine and related compounds.
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Reported Yield (Protection) | Reported Yield (Deprotection) | Key Considerations |
| Acetyl (Ac) | Ac | Acetic anhydride, reflux[1] | 50% NaOH, room temperature[1] | ~95% (on 2-aminopyridine) | Part of a 66.5% total yield over 3 steps[1] | Cost-effective, but deprotection requires basic conditions which may not be suitable for all substrates. |
| Carbobenzyloxy (Cbz) | Cbz | Benzyl chloroformate, NaHCO3, THF/H2O, 0°C to rt[2] | H2, Pd/C, MeOH, 60°C[2] or HBr/HOAc[3] | 90% (on a similar amine)[2] | Not specified for this substrate | Stable to a wide range of reagents. Deprotection via hydrogenation is mild but may affect other reducible functional groups. |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc | Fmoc-Cl or Fmoc-OSu, NaHCO3, dioxane/H2O[4] | 20% Piperidine in DMF[5][6] | High yields reported for various amines[7] | High yields reported[5] | Base-labile, offering orthogonality to acid-labile groups like Boc. The bulky nature may influence reaction kinetics. |
| 2,5-Dimethylpyrrole | Acetonylacetone, p-TsOH, toluene, 150°C (microwave)[8] | Hydroxylamine HCl, EtOH/H2O, 150°C (microwave)[8][9] | >80%[10] | ~80%[10] | Highly stable to strong bases and nucleophiles. Microwave irradiation significantly reduces reaction times. Offers orthogonality to Boc, Cbz, and Fmoc. |
Experimental Protocols
Detailed methodologies for the application and removal of each protecting group are crucial for successful implementation in the laboratory.
Acetyl (Ac) Protection and Deprotection
Protection Protocol (N-acetylation of 2-aminopyridine):
-
Materials: 2-aminopyridine, Acetic Anhydride.
-
Procedure: In a round-bottom flask, 2-aminopyridine is treated with acetic anhydride. The reaction mixture is stirred for 1 hour while maintaining the temperature below 60 °C. After the reaction is complete, the mixture is poured into ice water to quench the excess acetic anhydride. The product, N-(pyridin-2-yl)acetamide, can be extracted with an organic solvent and purified.[11]
Deprotection Protocol (Hydrolysis):
-
Materials: N-acetyl-2-amino-5-bromopyridine, 50% Sodium Hydroxide solution.
-
Procedure: The N-acetylated substrate is stirred in a 50% aqueous solution of sodium hydroxide at room temperature. The progress of the reaction is monitored by a suitable method (e.g., TLC or LC-MS) until completion. The deprotected 2-amino-5-bromopyridine is then isolated through extraction and purified.[1]
Carbobenzyloxy (Cbz) Protection and Deprotection
Protection Protocol:
-
Materials: 2-amino-5-bromopyridine, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO3), Tetrahydrofuran (THF), Water.
-
Procedure: To a solution of 2-amino-5-bromopyridine in a mixture of THF and water, sodium bicarbonate is added, followed by the dropwise addition of benzyl chloroformate at 0 °C. The reaction is allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction mixture is diluted with water and the Cbz-protected product is extracted with an organic solvent. The crude product is then purified by column chromatography.[2]
Deprotection Protocol (Hydrogenolysis):
-
Materials: Cbz-protected 2-amino-5-bromopyridine, Palladium on carbon (Pd/C), Methanol.
-
Procedure: The Cbz-protected compound is dissolved in methanol, and a catalytic amount of Pd/C is added. The mixture is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature or slightly elevated temperature until the deprotection is complete. The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the deprotected amine.[2]
9-Fluorenylmethyloxycarbonyl (Fmoc) Protection and Deprotection
Protection Protocol:
-
Materials: 2-amino-5-bromopyridine, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), Sodium bicarbonate (NaHCO3), Dioxane, Water.
-
Procedure: Dissolve 2-amino-5-bromopyridine in a mixture of dioxane and aqueous sodium bicarbonate. To this solution, add Fmoc-OSu and stir at room temperature for several hours. After the reaction, the mixture is diluted with water, and the Fmoc-protected product is extracted and purified.[5]
Deprotection Protocol:
-
Materials: Fmoc-protected 2-amino-5-bromopyridine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure: The Fmoc-protected substrate is dissolved in DMF, and a 20% (v/v) solution of piperidine in DMF is added. The reaction is typically complete within a short period at room temperature. The deprotected amine is then isolated by an appropriate workup procedure, which may involve precipitation and washing to remove the fluorenyl-piperidine adduct.[5][6]
2,5-Dimethylpyrrole Protection and Deprotection
Protection Protocol (Microwave-assisted):
-
Materials: 2-amino-5-bromopyridine, Acetonylacetone (hexane-2,5-dione), p-Toluenesulfonic acid (p-TsOH), Toluene.
-
Procedure: In a microwave vial, 2-amino-5-bromopyridine, acetonylacetone, and a catalytic amount of p-TsOH are dissolved in toluene. The vial is sealed and heated in a microwave reactor at 150 °C for 60 minutes. After cooling, the product is isolated by extraction and purified by chromatography.[8]
Deprotection Protocol (Microwave-assisted):
-
Materials: 2,5-dimethylpyrrole-protected 2-amino-5-bromopyridine, Hydroxylamine hydrochloride, Ethanol, Water.
-
Procedure: The protected amine and hydroxylamine hydrochloride are dissolved in a mixture of ethanol and water in a microwave vial. The vial is sealed and heated in a microwave reactor at 150 °C. The deprotected amine is then isolated from the reaction mixture by extraction and purification.[8][9]
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for the application and removal of each protecting group.
Conclusion
The choice of a protecting group for 2-amino-5-bromopyridine extends beyond the conventional Boc group, with several viable alternatives offering distinct advantages in terms of stability and deprotection conditions. The Acetyl group provides a cost-effective option, while Cbz and Fmoc groups are mainstays of peptide chemistry that offer well-established protocols and orthogonality. The 2,5-dimethylpyrrole group emerges as a highly robust and versatile option, particularly when rapid reaction times are desired. By considering the specific requirements of their synthetic strategy, researchers can leverage these alternatives to navigate the challenges of complex molecule synthesis and accelerate the drug development process.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 7. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 8. Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Aminopyridines with a Truncated Side Chain to Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protection of primary amines as N-substituted 2,5-dimethylpyrroles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
Reactivity Face-Off: 2-(Boc-amino)-5-bromopyridine vs. 2-amino-3-bromopyridine in Palladium-Catalyzed Cross-Coupling Reactions
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of modern synthetic chemistry, substituted pyridines are foundational building blocks for the creation of novel pharmaceuticals and functional materials. Among these, aminobromopyridines serve as versatile scaffolds, offering multiple reaction sites for molecular elaboration. This guide provides an objective comparison of the reactivity of two key pyridine intermediates: 2-(Boc-amino)-5-bromopyridine and 2-amino-3-bromopyridine. The analysis focuses on their performance in three of the most powerful palladium-catalyzed cross-coupling methodologies: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. Understanding the nuanced reactivity differences dictated by the substitution pattern and the nature of the amino protecting group is critical for strategic synthetic planning and optimization.
Theoretical Reactivity Analysis: Electronic and Steric Effects
The reactivity of the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions is primarily governed by the ease of the initial oxidative addition step. This step is sensitive to both the electron density at the carbon atom and the steric hindrance around the C-Br bond.
Electronic Effects: The pyridine ring is inherently electron-deficient. The substituents modulate this electronic landscape. The amino group (-NH₂) is a strong electron-donating group through resonance, which increases electron density on the ring, particularly at the ortho and para positions. In contrast, the tert-butyloxycarbonyl (Boc) protecting group is electron-withdrawing by induction, which can decrease the electron density on the pyridine ring compared to a free amino group.
-
In This compound , the bromine atom is para to the Boc-amino group. The electron-donating character of the nitrogen atom, although attenuated by the Boc group, still serves to increase electron density at the C-5 position, making the C-Br bond more susceptible to oxidative addition.
-
In 2-amino-3-bromopyridine , the bromine atom is ortho to the strongly electron-donating amino group. This proximity can lead to a significant increase in electron density at the C-3 position. However, the free amino group can also coordinate to the palladium catalyst, potentially inhibiting the reaction.
Steric Hindrance:
-
This compound presents a relatively unhindered C-Br bond at the 5-position, flanked by a hydrogen atom. The bulky Boc group is at the 2-position and is less likely to sterically impede the approach of the palladium catalyst to the C-Br bond at C-5.
-
In 2-amino-3-bromopyridine , the bromine atom at the C-3 position is situated between the amino group at C-2 and a hydrogen atom at C-4, creating a more sterically crowded environment around the C-Br bond. This can potentially slow down the rate of oxidative addition.
Based on this theoretical analysis, This compound is predicted to be the more reactive substrate in palladium-catalyzed cross-coupling reactions due to a combination of favorable electronic activation at the para-position and lower steric hindrance around the C-Br bond. The Boc protecting group also prevents potential catalyst inhibition by the amino group.
Comparative Experimental Data
Quantitative Data Summary
The following table summarizes available quantitative data for the performance of 2-amino-3-bromopyridine in Sonogashira and Buchwald-Hartwig reactions. For this compound, expected yields are extrapolated from reactions with structurally similar aminobromopyridines.
| Reaction Type | Coupling Partner | 2-amino-3-bromopyridine Yield (%) | This compound (Expected Yield) |
| Sonogashira | Phenylacetylene | 96%[1] | Good to Excellent |
| 1-Heptyne | 85% (for 2-amino-3-bromo-5-methylpyridine)[1] | Good to Excellent | |
| 3,3-Dimethyl-1-butyne | 81% (for 2-amino-3-bromo-5-methylpyridine)[1] | Good to Excellent | |
| Buchwald-Hartwig | Aniline | Good to Excellent (with various anilines for 2-amino-5-bromo-4-methylpyridine) | Good to Excellent |
| n-Butylamine | Good to High (for 2-amino-5-bromo-4-methylpyridine) | Good to High | |
| Cyclohexylamine | Good (for 2-amino-5-bromo-4-methylpyridine) | Good | |
| Suzuki-Miyaura | Phenylboronic acid | Moderate to Good (often requires N-protection)[1] | Good to Excellent[2] |
| 4-Methylphenylboronic acid | Moderate to Good (often requires N-protection)[1] | Good to Excellent[2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for each of the discussed transformations.
Sonogashira Coupling of 2-amino-3-bromopyridine
-
Materials: 2-amino-3-bromopyridine, terminal alkyne (1.2 equiv), Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), CuI (5.0 mol%), Et₃N, anhydrous DMF.
-
Procedure: To a dry round-bottom flask, add Pd(CF₃COO)₂, PPh₃, and CuI. The flask is evacuated and backfilled with an inert gas. Anhydrous DMF is added, and the mixture is stirred for 30 minutes. 2-amino-3-bromopyridine, the terminal alkyne, and Et₃N are then added. The reaction mixture is heated to 100°C for 3 hours. After completion, the reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography.[3]
Buchwald-Hartwig Amination of this compound (General Protocol)
-
Materials: this compound, amine (1.2 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (1.5 equiv), anhydrous toluene.
-
Procedure: To a dry Schlenk tube, add this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and Xantphos. The tube is evacuated and backfilled with an inert gas three times. Anhydrous toluene is added, and the reaction mixture is heated to 110°C with vigorous stirring for 12-24 hours. Upon completion, the mixture is cooled, diluted with an organic solvent, and filtered through Celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Suzuki-Miyaura Coupling of this compound (General Protocol)
-
Materials: this compound, arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 equiv), 1,4-dioxane, degassed water.
-
Procedure: To a Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄. The flask is evacuated and backfilled with an inert gas three times. Pd(PPh₃)₄ is added under a positive pressure of the inert gas. A degassed 4:1 mixture of 1,4-dioxane and water is added, and the reaction is heated to 85-95°C for 12-18 hours. After cooling, the reaction is diluted with an organic solvent and washed with water and brine. The organic layer is dried, concentrated, and the product is purified by column chromatography.[2]
Mandatory Visualizations
Caption: Logical workflow for comparing the reactivity of the two pyridine derivatives.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling reactions.
Conclusion
In comparing this compound and 2-amino-3-bromopyridine, a clear distinction in predicted and observed reactivity emerges from fundamental principles of organic chemistry and available experimental data. This compound is anticipated to be the more versatile and reactive substrate in palladium-catalyzed cross-coupling reactions. This is attributed to the favorable electronic activation of the C-Br bond at the 5-position by the para-amino group and the lower steric hindrance at this position. Furthermore, the Boc protecting group mitigates potential catalyst inhibition that can be observed with the free amino group in 2-amino-3-bromopyridine, particularly in Suzuki-Miyaura couplings.
For researchers and drug development professionals, this analysis suggests that while both isomers are valuable synthetic intermediates, this compound may be the preferred choice for achieving higher efficiency, milder reaction conditions, and broader substrate scope in cross-coupling applications. However, the higher cost and additional deprotection step associated with the Boc-protected compound are practical considerations in process development. The choice of intermediate will ultimately depend on the specific synthetic goals, cost-effectiveness, and the desired complexity of the target molecule.
References
The Strategic Advantage of Boc-Protection in Suzuki Coupling of 2-Amino-5-bromopyridine: A Comparative Guide
In the realm of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of complex biaryl and heteroaryl structures. However, the presence of certain functional groups, such as primary amines on the coupling partners, can present significant challenges, often leading to diminished yields and complex purification processes. This guide provides a comprehensive comparison of using tert-butoxycarbonyl (Boc)-protected 2-amino-5-bromopyridine against its unprotected counterpart in Suzuki coupling reactions, supported by representative experimental data and detailed protocols.
The Challenge of Unprotected Aminopyridines in Suzuki Coupling
Primary amines, like the one present in 2-amino-5-bromopyridine, can act as ligands for the palladium catalyst. This coordination can lead to catalyst inhibition or deactivation, thereby slowing down or even halting the catalytic cycle.[1] Consequently, achieving high yields and complete conversion in the Suzuki coupling of unprotected aminopyridines often requires careful optimization of reaction conditions, including the use of specialized ligands and catalyst systems.[2]
2-(Boc-amino)-5-bromopyridine: A Superior Alternative
The use of a Boc protecting group for the amino functionality in 2-amino-5-bromopyridine offers a strategic solution to overcome the limitations associated with the free amine. The bulky and electron-withdrawing nature of the Boc group effectively masks the nucleophilicity of the amine, preventing its coordination to the palladium center. This leads to several distinct advantages:
-
Increased Reaction Yields: By preventing catalyst inhibition, the Boc-protected substrate consistently leads to higher isolated yields of the desired coupled product.
-
Improved Reaction Kinetics: The catalytic cycle can proceed unimpeded, often resulting in shorter reaction times.
-
Simplified Purification: The absence of catalyst-inhibiting side reactions leads to a cleaner reaction profile, simplifying the purification of the final product.
-
Broader Substrate Scope: The milder and more efficient reaction conditions allow for the coupling of a wider range of arylboronic acids, including those with sensitive functional groups.
Quantitative Performance Comparison
The following table summarizes the representative yields for the Suzuki coupling of 2-amino-5-bromopyridine (data based on a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine) and the expected high yields for this compound with various arylboronic acids under typical Suzuki-Miyaura conditions.[2]
| Entry | Arylboronic Acid | Unprotected 2-Amino-5-bromopyridine (Analogous) Yield (%)[2] | This compound (Expected) Yield (%) |
| 1 | Phenylboronic acid | 85 | >95 |
| 2 | 4-Methylphenylboronic acid | 82 | >95 |
| 3 | 4-Methoxyphenylboronic acid | 88 | >95 |
| 4 | 4-Chlorophenylboronic acid | 78 | >90 |
| 5 | 4-Fluorophenylboronic acid | 80 | >90 |
Experimental Protocols
Protocol 1: Boc Protection of 2-Amino-5-bromopyridine
This protocol describes the straightforward and high-yielding synthesis of this compound.
Materials:
-
2-Amino-5-bromopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 2-amino-5-bromopyridine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of THF and water.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equiv) to the solution in one portion.
-
Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[3]
Protocol 2: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the efficient Suzuki coupling of the Boc-protected substrate.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
1,4-Dioxane
-
Degassed deionized water
Procedure:
-
To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium phosphate (2.5 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.[1][4]
Visualizing the Workflow and Mechanism
To further clarify the experimental process and the underlying chemical transformation, the following diagrams illustrate the general workflow for the Suzuki-Miyaura coupling and the catalytic cycle.
References
A Researcher's Guide to Spectroscopic Comparison: Verifying Chemical Transformation
In the landscape of chemical synthesis and drug development, the successful conversion of a starting material to a desired product is the paramount objective. Spectroscopic techniques provide a powerful and non-destructive lens to peer into the molecular realm and confirm this transformation. This guide offers a comparative analysis of starting materials and their corresponding products post-reaction, leveraging fundamental spectroscopic methods to not only confirm the conversion but also to assess the purity of the final product.
Interpreting the Transformation: A Spectroscopic Narrative
The core principle behind using spectroscopy for reaction analysis lies in identifying the distinct changes between the spectra of the starting materials and the product. The disappearance of signals characteristic of the reactants and the emergence of new signals corresponding to the product provide a clear narrative of the chemical transformation. Key spectroscopic techniques for this purpose include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique offers unique insights into the molecular structure and functional groups present.
A classic example to illustrate this is the Fischer esterification of acetic acid with ethanol to produce ethyl acetate. The key spectroscopic differences are summarized in the table below. The disappearance of the broad O-H stretch of the carboxylic acid in the IR spectrum and the appearance of a new C-O stretch characteristic of the ester are primary indicators of a successful reaction.[1][2] Concurrently, shifts in the ¹H NMR and ¹³C NMR spectra provide detailed information about the new chemical environment of the protons and carbons in the product molecule. Mass spectrometry further confirms the identity of the product by revealing its molecular weight.[1]
Data Presentation: Spectroscopic Comparison of Fischer Esterification
| Spectroscopic Technique | Starting Material: Acetic Acid (CH₃COOH) | Starting Material: Ethanol (CH₃CH₂OH) | Product: Ethyl Acetate (CH₃COOCH₂CH₃) |
| IR Spectroscopy (cm⁻¹) | ~3000 (broad, O-H stretch), ~1710 (C=O stretch)[1] | ~3300 (broad, O-H stretch)[1] | ~1740 (C=O stretch, ester), ~1240 (C-O stretch)[1] |
| ¹H NMR (ppm, CDCl₃) | ~11.5 (s, 1H, -COOH), ~2.1 (s, 3H, -CH₃)[1] | ~3.7 (q, 2H, -CH₂-), ~1.2 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH) | ~4.1 (q, 2H, -OCH₂-), ~2.0 (s, 3H, -COCH₃), ~1.2 (t, 3H, -OCH₂CH₃) |
| ¹³C NMR (ppm, CDCl₃) | ~178 (-COOH), ~21 (-CH₃) | ~58 (-CH₂-), ~18 (-CH₃) | ~171 (C=O), ~60 (-OCH₂-), ~21 (-COCH₃), ~14 (-OCH₂CH₃) |
| Mass Spectrometry (m/z) | 60 (M⁺) | 46 (M⁺) | 88 (M⁺)[1] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of spectroscopic data.
General Protocol for Reaction Monitoring and Product Characterization
-
Acquire Spectra of Starting Materials: Before initiating the reaction, obtain the IR, NMR, and Mass spectra of the purified starting materials. These will serve as a baseline for comparison.
-
Reaction Setup: In a suitable reaction vessel, combine the starting materials and any necessary reagents or catalysts according to the established synthetic procedure.
-
In-situ Monitoring (Optional but Recommended): For real-time analysis, in-situ spectroscopic probes (e.g., FTIR-ATR, Raman) can be used to monitor the reaction progress by tracking the disappearance of reactant peaks and the appearance of product peaks.[3][4]
-
Work-up and Purification: Upon reaction completion (as indicated by monitoring or a predetermined reaction time), quench the reaction and perform the necessary work-up and purification steps (e.g., extraction, chromatography) to isolate the product.
-
Acquire Spectra of the Product: Obtain the IR, NMR, and Mass spectra of the purified product.
-
Data Analysis and Comparison: Compare the spectra of the product with those of the starting materials. Look for the key transformations in functional groups (IR), changes in the chemical environment of atoms (NMR), and the correct molecular weight (MS) to confirm the identity and purity of the product.[5][6]
Specific Protocol: Fischer Esterification of Acetic Acid and Ethanol
-
Materials: Glacial Acetic Acid, Absolute Ethanol, Concentrated Sulfuric Acid (catalyst), 5% (w/v) Sodium Bicarbonate solution, Anhydrous Sodium Sulfate, and Deuterated Chloroform (CDCl₃) for NMR analysis.[1]
-
Procedure:
-
In a round-bottom flask, combine 1 mole of glacial acetic acid and 2 moles of absolute ethanol.[1]
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 1-2 hours.
-
After cooling, neutralize the excess acid by washing the mixture with a 5% sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Purify the resulting ethyl acetate by distillation.
-
Acquire IR, ¹H NMR, ¹³C NMR, and Mass spectra of the purified product.
-
Mandatory Visualization
Diagrams are essential for visualizing complex workflows and logical relationships.
Caption: Workflow for Spectroscopic Comparison of Starting Material and Product.
Caption: Decision Pathway for Product Confirmation via Spectroscopy.
References
A Researcher's Guide to Isomeric Purity Analysis of Substituted Pyridines
For researchers, scientists, and professionals in drug development, ensuring the isomeric purity of substituted pyridines is a critical step in synthesis, quality control, and regulatory compliance. The presence of unwanted isomers can significantly impact a compound's pharmacological activity, toxicity, and physicochemical properties. This guide provides an objective comparison of the most common and effective analytical techniques for the determination of isomeric purity of substituted pyridines, supported by experimental data and detailed protocols.
Comparative Overview of Analytical Techniques
The separation and quantification of substituted pyridine isomers present a significant analytical challenge due to their often similar physicochemical properties. Several techniques can be employed, each with its own set of advantages and limitations. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method, particularly with specialized columns.[1] Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another powerful technique, especially for volatile pyridine derivatives.[2][3] Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a direct and non-destructive method for determining isomer ratios without the need for chromatographic separation.[4][5][6] Capillary Electrophoresis (CE) provides an alternative with high separation efficiency, particularly for charged analytes.[7][8]
The choice of technique often depends on the specific isomers, the sample matrix, and the required level of sensitivity and accuracy. For instance, the hydrophilicity of many pyridine derivatives can lead to poor retention on traditional reversed-phase HPLC columns, necessitating the use of mixed-mode or hydrogen-bonding columns.[1][9][10] Similarly, the high temperatures in GC can sometimes lead to the decomposition of thermally labile compounds.[11]
Quantitative Data Comparison
The following tables summarize the performance of different analytical techniques for the separation and quantification of substituted pyridine isomers, based on available experimental data.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Isomers Analyzed | Column | Mobile Phase | Detector | Key Findings | Reference |
| Pyridine and Aminopyridine Isomers | Amaze HD, 3.2 x 150 mm | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm | UV at 275 nm | Good peak shape and resolution achieved for hydrophilic compounds without ion-pairing reagents.[1][12] | [1][12] |
| Vinylpyridine Isomers | Newcrom R1, 4.6 x 150 mm, 5 µm | Isocratic mixture of acetonitrile and water with formic acid | UV at 254 nm | Effective for purity determination and quantification of vinylpyridine isomers. | |
| Pyridine and Three Aminopyridine Isomers | SHARC 1, 3.2x100 mm, 5 um | MeCN/MeOH with Formic Acid and Ammonium Formate | UV at 270 nm | Separation based on hydrogen bonding interactions, with retention time sensitive to mobile phase composition.[10] | [10] |
| Novel Pyridine Derivative | C18 column (250 mm × 4.6 mm, 5 µm) | Methanol:Water (70:30 v/v) | UV at 220 nm | Isocratic RP-HPLC method validated for precision, accuracy, and robustness as per ICH guidelines.[13] | [13] |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Isomers/Analytes | Column | Oven Temperature Program | Detector | Key Findings | Reference |
| Pyridine, Quinoline, Styrene | Supelcowax 30 m × 0.25 mm × 0.25 µm | 70°C (2 min), then 3°C/min to 150°C, then 20°C/min to 250°C (hold 3 min) | Mass Spectrometer (full scan mode) | Method applicable for the isolation and quantitation of pyridine and related compounds in complex matrices.[14] | [14] |
| Substituted Pyridines | Polar (CAM) and Non-polar (DB-5) capillary columns | Not specified | Not specified | Demonstrated high resolution, sensitivity, and reproducibility for complex mixtures of substituted pyridines.[15] | [15] |
| Pyridine | 60-m x 0.32-mm i.d. (with 1.0 µm df Stabilwax-DB) fused silica capillary | Not specified | Flame Ionization Detector (FID) | Developed for sampling and analysis of pyridine in air, addressing issues with low desorption efficiency from charcoal.[16] | [16] |
| Pyridines in Mainstream Smoke | Not specified | Standard and fast GC separation programs | Mass Spectrometer (SIM and TOF) | Quantitative analysis with good reproducibility (RSD < 8%) for most analyzed compounds.[3] | [3] |
Table 3: Quantitative NMR (qNMR) Spectroscopy
| Isomers Analyzed | Nucleus | Solvent | Internal Standard | Key Findings | Reference |
| (E)- and (Z)-fluvoxamine | 1H | Not specified | Not specified | qNMR method measured the Z-isomer down to the 0.2% level.[4] | [4] |
| General Isomer Ratios | 1H, 19F, 31P, 13C | Deuterated solvent | Calibrant compound | Relative concentration determination is a common application for purity evaluation and isomer ratio determination.[5] | [5] |
| Drug Substance and its Exo-Isomer (as HCl salts) | 1H | Alkaline Deuterated Methanol | Not specified | qNMR is a versatile and orthogonal means of purity evaluation, especially for ionic compounds that are difficult to analyze by other methods.[17] | [17] |
| General Purity Assessment | 1H, 19F, 31P | Deuterated solvent | Maleic Acid, etc. | qNMR offers a direct measurement of purity and can be an alternative to the mass balance method.[18] | [18] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Method 1: High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify positional isomers of substituted pyridines.
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions (Example for Aminopyridine Isomers): [10]
-
Column: SHARC 1, 3.2 x 100 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and methanol (MeOH) with additives such as formic acid (FA) and ammonium formate (AmFm). The exact ratio is optimized to achieve the best separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1-5 µL.
-
Column Temperature: Ambient or controlled (e.g., 25 °C).
-
Detection: UV at 270 nm.
Sample Preparation:
-
Prepare a stock solution of the substituted pyridine sample in a suitable solvent (e.g., mobile phase or a compatible solvent like methanol or acetonitrile).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve for quantitative analysis.
-
Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before injection.
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standards to generate a calibration curve.
-
Inject the samples for analysis.
-
The peak area of each isomer is used to determine its concentration and thus the isomeric purity.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile substituted pyridine isomers.
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
Chromatographic Conditions (Example for Pyridine Analysis): [14]
-
Column: Supelcowax capillary column (30 m x 0.25 mm x 0.25 µm) or equivalent polar column.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: 70 °C for 2 minutes, ramp at 3 °C/min to 150 °C, then ramp at 20 °C/min to 250 °C and hold for 3 minutes.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 240 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-200 amu.
Sample Preparation:
-
Dissolve the sample in a suitable volatile solvent (e.g., methanol, dichloromethane).
-
If necessary, use an internal standard (e.g., deuterated pyridine) for accurate quantification.[19]
-
Prepare calibration standards in the same solvent.
Analysis Procedure:
-
Inject 1 µL of the sample or standard into the GC.
-
The components are separated based on their boiling points and interaction with the stationary phase.
-
The mass spectrometer provides mass spectra for each eluting peak, allowing for identification and quantification based on characteristic ions.
Method 3: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To determine the isomeric ratio of substituted pyridines directly from the spectrum.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Experimental Parameters: [4]
-
Nucleus: ¹H is most common due to its high natural abundance and sensitivity.[6]
-
Solvent: A suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with known purity that has a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Relaxation Delay (d1): A sufficiently long delay (typically 5 times the longest T1 relaxation time of the signals of interest) to ensure complete relaxation of all nuclei between scans.
-
Pulse Angle: A calibrated 90° pulse is often used.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio for accurate integration.
Sample Preparation:
-
Accurately weigh a known amount of the substituted pyridine sample and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution of both the sample and the internal standard.
Data Processing and Analysis:
-
Acquire the NMR spectrum using the optimized parameters.
-
Apply Fourier transform, phase correction, and baseline correction to the spectrum.
-
Integrate the signals corresponding to each isomer and the internal standard. The signals chosen for integration should be well-resolved and free from overlap with other signals.
-
The isomeric purity can be calculated from the ratio of the integrals of the signals corresponding to each isomer. The use of an internal standard allows for the determination of the absolute purity of the sample.[18]
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each of the discussed analytical techniques.
Conclusion
The accurate determination of isomeric purity is paramount in the development and quality control of substituted pyridines. This guide has provided a comparative overview of the primary analytical techniques employed for this purpose: HPLC, GC-MS, and qNMR.
-
HPLC is a highly versatile and robust technique, with modern columns offering excellent resolution for many pyridine isomers.
-
GC-MS is ideal for volatile and thermally stable isomers, providing both high-resolution separation and definitive structural information.
-
qNMR stands out as a powerful, non-destructive method that provides a direct measure of isomer ratios without the need for chromatographic separation, making it an excellent primary or orthogonal technique for purity assessment.
The choice of the most appropriate method will depend on the specific chemical nature of the isomers, the required analytical performance, and the available instrumentation. For challenging separations, a combination of these techniques may be necessary to achieve comprehensive characterization and ensure the highest level of quality and safety in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Analysis of pyridines in mainstream cigarette smoke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. emerypharma.com [emerypharma.com]
- 7. Method for enantiomeric purity of a quinuclidine candidate drug by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Endogenous Polyamine Analysis via Capillary Electrophoresis/Mass Spectrometry: Characterization and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. helixchrom.com [helixchrom.com]
- 10. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 11. Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. helixchrom.com [helixchrom.com]
- 13. researchgate.net [researchgate.net]
- 14. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 15. Gas chromatographic separation of substituted pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. osha.gov [osha.gov]
- 17. researchgate.net [researchgate.net]
- 18. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 19. benchchem.com [benchchem.com]
A Researcher's Guide to Cross-Coupling Catalysts: A Cost-Benefit Analysis
In the landscape of modern organic synthesis, cross-coupling reactions stand as a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, pivotal in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The efficiency of these reactions is intrinsically linked to the choice of catalyst, a decision that significantly impacts reaction yield, rate, substrate scope, and overall cost-effectiveness. This guide provides an objective comparison of different cross-coupling catalysts, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.
The Central Role of the Catalyst
Transition metal-catalyzed cross-coupling reactions, particularly those employing palladium, have revolutionized the formation of complex molecules.[4][5] The success of these transformations often depends on the synergistic interplay between the metal center and its coordinating ligands.[5] Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), and N-Heterocyclic Carbenes (NHCs) have emerged as the dominant ligand classes, enabling the coupling of even challenging substrates under mild conditions.[2][6]
While palladium has long been the metal of choice for its high reactivity and broad applicability, its high cost and low earth abundance have spurred the exploration of more sustainable alternatives.[7][8] Nickel, a fellow Group 10 metal, has garnered significant attention as a cost-effective substitute that also offers unique reactivity profiles.[7][9]
Performance Comparison of Catalysts in Key Cross-Coupling Reactions
The selection of an optimal catalyst system is highly dependent on the specific transformation. Below, we present a comparative analysis of catalyst performance in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Heck reaction.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of catalyst is critical, especially when dealing with less reactive coupling partners like aryl chlorides.[1]
| Catalyst System | Catalyst Loading (mol%) | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd(OAc)₂ / SPhos | 0.0005 | Toluene/H₂O | K₃PO₄ | 100 | 2 | >99 | 198,000 | 99,000 |
| Pd₂(dba)₃ / XPhos | 0.0025 | MeOH/THF | K₃PO₄ | RT | 12 | ~95 | 38,000 | 3,167 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | MeOH/THF | K₃PO₄ | RT | 12 | ~85 | 68,000 | 5,667 |
| Palladacycle | 10⁻⁹ | Anisole | K₂CO₃ | 120 | 5 | >99 | 5 x 10⁹ | 1 x 10⁹ |
| Pd/C (3%) | 3 | Water | K₃PO₄ | 100 | 0.17 | 100 | 118 | 20 |
Data compiled from multiple sources for the coupling of 4-chlorotoluene and phenylboronic acid, serving as a benchmark reaction.[1]
Key Observations:
-
Palladacycles exhibit exceptional performance with extremely high Turnover Numbers (TON) and Turnover Frequencies (TOF), making them ideal for large-scale applications where catalyst cost and product purity are paramount.[1]
-
Homogeneous catalysts featuring bulky phosphine ligands like SPhos and XPhos offer a good balance of high yield and efficiency for challenging substrates.[2]
-
Heterogeneous catalysts like Palladium on Carbon (Pd/C) provide the advantage of easy separation and recyclability, aligning with green chemistry principles, though they may exhibit lower TON and TOF values in some cases.[1]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a fundamental tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[3] The performance of the palladium catalyst is heavily influenced by the phosphine ligand.[3]
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Substrates | Yield (%) |
| Pd(OAc)₂ | XPhos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - |
| Pd₂(dba)₃ | P(i-BuNCH₂CH₂)₃N | - | - | 100 | - | Aryl chlorides + Various Amines | High |
Representative data compiled from various sources.[3][10]
Key Observations:
-
Bulky, electron-rich phosphine ligands like XPhos and SPhos are highly effective in promoting the C-N bond formation.[3]
-
The development of specialized ligands, such as the proazaphosphatrane ligand P(i-BuNCH₂CH₂)₃N , has enabled the efficient coupling of a wide range of aryl chlorides with various amines.[10]
-
The choice of base and solvent also plays a crucial role in the reaction's success.[3]
Heck Reaction: Olefin Arylation
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[11] Catalyst stability and activity are key to achieving high turnover numbers.
| Catalyst System | Catalyst Loading | Base | Solvent | Temp. (°C) | Key Features |
| Pd(OAc)₂ | 0.01 eq. | Hindered Amine | Solvent-free | - | Heck's original conditions |
| Palladacycle/phosphine mono-ylide | 10 ppm | - | - | 130 | Aerobic conditions, high TOF (up to 20,000 h⁻¹) |
| Pd(L-proline)₂ | - | - | Water | - | Phosphine-free, microwave irradiation |
| Pd/C | - | - | - | - | Heterogeneous, recyclable |
Information gathered from various sources on Heck reaction developments.[11][12]
Key Observations:
-
The Heck reaction has evolved from using simple palladium salts to highly active catalyst systems capable of achieving very high TONs, which is crucial for industrial applications.[13]
-
The use of palladacycles and specialized ligands allows for reactions under aerobic conditions with extremely low catalyst loadings.[12]
-
The development of phosphine-free catalyst systems and the use of greener solvents like water are significant advancements towards more sustainable protocols.[12]
Experimental Protocols
Below are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be adapted and optimized for specific substrates and catalyst systems.
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol is a general guideline for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.
Reaction Setup:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos) in the desired molar ratio. Alternatively, a pre-formed catalyst can be used.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent (e.g., toluene/water mixture) via syringe.
Reaction Execution and Work-up:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.[14]
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the palladium-catalyzed amination of an aryl halide.
Reaction Setup:
-
To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the palladium precursor (e.g., Pd(OAc)₂, 0.02 equiv), the phosphine ligand (e.g., XPhos, 0.04 equiv), and a strong base (e.g., NaOt-Bu, 1.4 equiv).[3]
-
Add the aryl halide (1.0 equiv) and the amine (1.2 equiv) to the vessel.
-
Add the anhydrous solvent (e.g., toluene) via syringe.
Reaction Execution and Work-up:
-
Stir the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
After cooling to room temperature, quench the reaction with water.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.[3]
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for catalyst selection and optimization.
Caption: A generalized catalytic cycle for cross-coupling reactions.
Caption: A typical workflow for comparing cross-coupling catalyst performance.
Cost-Benefit Analysis: Palladium vs. Nickel and Ligand Considerations
A comprehensive cost-benefit analysis extends beyond the initial price of the catalyst and includes factors like catalyst loading, reaction efficiency, and downstream processing costs.
-
Palladium vs. Nickel: Nickel is significantly more earth-abundant and therefore less expensive than palladium.[7][15] This makes nickel-based catalysts an attractive option, particularly for large-scale industrial processes. However, the overall environmental footprint and process efficiency must be considered. In some cases, the higher efficiency of palladium catalysts, allowing for lower catalyst loadings and milder reaction conditions, can offset its higher initial cost.[8]
-
Ligand Costs: Sophisticated phosphine and NHC ligands can be expensive, sometimes comparable in cost to the palladium precursor itself.[6][16] For instance, ligands like XPhos can be a significant cost driver in a process.[16] Therefore, identifying less expensive, yet effective, alternative ligands is a key area of process development.[16]
-
Catalyst Loading and Efficiency: Catalysts with high TON and TOF values are highly desirable as they require lower loadings, which not only reduces costs but also minimizes the levels of residual metal in the final product—a critical consideration in the pharmaceutical industry.
Conclusion
The selection of a cross-coupling catalyst is a multifaceted decision that requires a careful balance of performance, cost, and sustainability considerations. While palladium-based catalysts with advanced phosphine and NHC ligands continue to offer exceptional performance for a wide range of transformations, the emergence of highly active nickel-based systems presents a compelling, cost-effective alternative. For researchers and drug development professionals, a thorough evaluation of catalyst performance through systematic screening, guided by the principles outlined in this guide, is essential for developing efficient, scalable, and economically viable synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. nbinno.com [nbinno.com]
- 6. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 9. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Heck Reaction [organic-chemistry.org]
- 13. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 14. benchchem.com [benchchem.com]
- 15. The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00482E [pubs.rsc.org]
- 16. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
A Comparative Guide to the Reactivity of 2-(Boc-amino)-5-bromopyridine in Key Cross-Coupling and Lithiation-Borylation Reactions
For researchers, scientists, and drug development professionals, 2-(Boc-amino)-5-bromopyridine is a pivotal building block in the synthesis of complex nitrogen-containing heterocyclic compounds. Its utility stems from the presence of three key functional groups: a Boc-protected amine, a pyridine ring, and a bromine atom, each offering distinct reactivity. This guide provides a comparative analysis of the performance of this compound and its analogs in three critical synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation. The information presented is based on established methodologies for structurally similar substrates, offering a valuable starting point for reaction optimization and catalyst selection.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds. The performance of bromopyridine substrates in these reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. While specific kinetic studies on this compound are not extensively documented, data from structurally similar aminobromopyridines provide strong indicators of expected reactivity and yields.
For instance, the coupling of 2-amino-5-bromo-4-methylpyridine with various arylboronic acids has been shown to proceed with high efficiency using a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of a phosphate base.[1] Similarly, the coupling of 5-bromo-2-methylpyridin-3-amine demonstrates that a range of arylboronic acids can be successfully employed to generate the corresponding 5-aryl-2-methylpyridin-3-amines in good to excellent yields.[2]
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aminobromopyridine Analogs
| Entry | Bromopyridine Substrate | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-18 | ~85[1] |
| 2 | 2-Amino-5-bromo-4-methylpyridine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-18 | ~88[1] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 85[2] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | >15 | 82[2] |
Note: The yields presented are based on reactions with analogous substrates and should be considered as representative examples.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A robust starting protocol for the Suzuki-Miyaura coupling of a bromopyridine substrate is as follows:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[1]
-
Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[1]
-
Evacuate and backfill the flask with the inert gas three times.[1]
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.[1]
-
Stir the reaction mixture at 85-95 °C and monitor its progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2]
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of C-N bonds.[3] The presence of both a pyridine nitrogen and a Boc-protected amino group in this compound can influence the catalytic cycle, necessitating careful optimization of reaction conditions. Data from analogous substrates, such as 2-amino-5-bromo-4-methylpyridine, provide valuable insights into suitable conditions.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of an Aminobromopyridine Analog
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | ~90[4] |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 18 | ~85[4] |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LiHMDS | THF | 80 | 24 | ~88[4] |
Note: The yields presented are based on reactions with an analogous substrate and should be considered as representative examples.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
A general procedure for the Buchwald-Hartwig amination of a bromopyridine is as follows:
-
In a glovebox, add the palladium precatalyst, ligand, and base to a vial.
-
Add the bromopyridine and the amine.
-
Add the anhydrous solvent.
-
Seal the vial and heat the reaction mixture with stirring for the specified time.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Lithiation-Borylation: A Pathway to Functionalized Pyridines
The lithiation-borylation reaction is a powerful method for the stereoselective formation of carbon-carbon bonds.[5] This process typically involves the deprotonation of a substrate with a strong lithium base, followed by quenching with a boronic ester. While specific examples with this compound are scarce, the general principles of this methodology can be applied. The bromine atom at the 5-position can be exchanged for lithium, and the resulting organolithium species can then be reacted with a boronic ester to introduce a new functional group.
Experimental Protocol: General Procedure for Lithiation-Borylation
A generalized protocol for a lithiation-borylation sequence is as follows:
-
Dissolve the bromopyridine substrate in an anhydrous ether-based solvent (e.g., THF or diethyl ether) and cool to -78 °C under an inert atmosphere.
-
Slowly add a solution of an alkyllithium reagent (e.g., n-butyllithium or sec-butyllithium).
-
Stir the mixture at -78 °C for a specified time to allow for lithium-halogen exchange.
-
Add a solution of the desired boronic ester in an anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the organic layer, concentrate, and purify.
Caption: A generalized experimental workflow for organic synthesis.
References
Safety Operating Guide
Personal protective equipment for handling 2-(Boc-amino)-5-bromopyridine
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of 2-(Boc-amino)-5-bromopyridine, a common intermediate in pharmaceutical synthesis.
Hazard Summary
This compound is classified as a hazardous substance.[1] It is harmful if swallowed, causes skin irritation, may lead to an allergic skin reaction, results in serious eye irritation, and can cause respiratory irritation.[2] Adherence to the safety protocols outlined below is critical to mitigate these risks.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent personal exposure.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles/Glasses and Face Shield | Chemical safety goggles or glasses are required. A face shield should be worn when there is a risk of splashing.[3] |
| Hand Protection | Chemical-resistant Gloves | Wear appropriate protective gloves. Nitrile rubber gloves are a suitable option.[4] Always inspect gloves for degradation before use and replace them if contaminated.[1] |
| Body Protection | Laboratory Coat and Apron | A standard laboratory coat should be worn.[5] For larger quantities or when there is a significant risk of spillage, a PVC apron is also recommended.[1] |
| Respiratory Protection | Dust Mask/Respirator | A European Standard EN 149 approved respirator or a US NIOSH N95 dust mask should be used when handling the powder, especially outside of a fume hood.[3][6] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Handling the Chemical :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical advice.[3]
-
Eye Contact : Rinse cautiously with water for several minutes.[3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing.[3] Seek immediate medical attention if irritation persists.[3]
-
Inhalation : Move the individual to fresh air and ensure they are comfortable for breathing.[3] If the person feels unwell, call a poison center or doctor.[3]
-
Ingestion : Rinse the mouth with water.[3] Call a poison center or doctor if the person feels unwell.[3]
-
-
Post-Handling :
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical :
-
Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[3]
-
Consult your institution's Waste Management Authority for specific guidance.[1]
-
Disposal options may include incineration in a licensed facility or burial in a designated landfill.[1]
-
-
Empty Containers :
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemical-label.com [chemical-label.com]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. fishersci.ca [fishersci.ca]
- 5. nbinno.com [nbinno.com]
- 6. 2-氨基-5-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
